5-(aminomethyl)-N-ethylpyridine-2-sulfonamide
Beschreibung
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Eigenschaften
Molekularformel |
C8H13N3O2S |
|---|---|
Molekulargewicht |
215.28 g/mol |
IUPAC-Name |
5-(aminomethyl)-N-ethylpyridine-2-sulfonamide |
InChI |
InChI=1S/C8H13N3O2S/c1-2-11-14(12,13)8-4-3-7(5-9)6-10-8/h3-4,6,11H,2,5,9H2,1H3 |
InChI-Schlüssel |
RLGJSBKPUYXEFE-UHFFFAOYSA-N |
Kanonische SMILES |
CCNS(=O)(=O)C1=NC=C(C=C1)CN |
Herkunft des Produkts |
United States |
Foundational & Exploratory
physicochemical characteristics of 5-(aminomethyl)-N-ethylpyridine-2-sulfonamide
An In-depth Technical Guide to the Physicochemical Characterization of 5-(aminomethyl)-N-ethylpyridine-2-sulfonamide
Authored by: A Senior Application Scientist
Introduction
This compound is a molecule of significant interest, possessing a unique constellation of functional groups that dictate its physicochemical behavior and, consequently, its potential as a therapeutic agent. The molecule incorporates a pyridine ring, a primary aliphatic amine, and an N-substituted sulfonamide. This trifecta of functionalities suggests a complex acid-base profile, nuanced solubility characteristics, and specific lipophilicity, all of which are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
This guide provides a comprehensive framework for the in-depth physicochemical characterization of this compound. Moving beyond a simple recitation of data, we will explore the causality behind experimental choices and establish self-validating protocols essential for robust drug development programs. The insights herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to build a complete and actionable physicochemical profile of this and similar molecules.
Molecular Structure and Predicted Physicochemical Attributes
A thorough analysis begins with the molecule's structure, which serves as the blueprint for its chemical behavior.
Caption: Chemical structure of this compound.
Based on this structure, we can infer several key characteristics:
-
Multiple Ionization Centers: The molecule has at least three potential ionization centers:
-
The pyridine nitrogen , which is basic.
-
The aminomethyl group , which is a primary and therefore basic amine.
-
The sulfonamide N-H proton , which is acidic.
-
-
Amphoteric Nature: The presence of both acidic and basic centers means the compound is amphoteric. Its net charge will be highly dependent on the pH of the surrounding medium, which has profound implications for its solubility and membrane permeability.
-
Hydrogen Bonding: The molecule has multiple hydrogen bond donors (N-H groups on the amine and sulfonamide) and acceptors (N of the pyridine ring, O atoms of the sulfonamide). This suggests a high potential for intermolecular interactions, likely leading to a crystalline solid state with a relatively high melting point and influencing its aqueous solubility.
Determination of Acid-Base Dissociation Constants (pKa)
The pKa values are arguably the most critical physicochemical parameters for this molecule, as they govern its ionization state, which in turn dictates solubility, lipophilicity (LogD), and receptor binding.
2.1. Causality Behind Experimental Choice
Given the presence of multiple and potentially overlapping pKa values, potentiometric titration is the gold-standard method. It provides a direct measure of pKa by monitoring pH changes upon the addition of a titrant, allowing for the deconvolution of multiple ionization events. Spectrophotometric methods can be confounded by overlapping chromophores and are less direct.
2.2. Experimental Protocol: Potentiometric Titration
-
Preparation:
-
Accurately weigh approximately 1-2 mg of the compound.
-
Dissolve the compound in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., 20% MeOH/H₂O) to ensure solubility across the titration range.
-
Include an electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.
-
-
Instrumentation Setup:
-
Use a calibrated, high-precision pH meter with an electrode suitable for aqueous/organic mixtures.
-
Employ an automated titrator for precise delivery of the titrant.
-
Maintain a constant temperature (e.g., 25 °C) using a water jacket.
-
Blanket the solution with an inert gas (N₂ or Ar) to prevent dissolution of CO₂.
-
-
Titration Procedure:
-
Acidic pKa (Sulfonamide): Titrate the sample solution with a standardized base (e.g., 0.1 M NaOH).
-
Basic pKa's (Pyridine and Amine): Titrate a separate, identical sample solution with a standardized acid (e.g., 0.1 M HCl).
-
Record the pH value after each incremental addition of titrant.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate the titration curve.
-
Calculate the first derivative of the curve (dpH/dV). The equivalence points are the maxima of this derivative plot.
-
The pKa values are determined from the pH at the half-equivalence points.
-
Utilize specialized software (e.g., Hyperquad) for deconvolution of overlapping pKa values.
-
Caption: Workflow for pKa determination via potentiometric titration.
2.3. Data Presentation
| Parameter | Predicted Functional Group | Expected pKa Range | Experimentally Determined pKa |
| pKa₁ | Sulfonamide (acidic) | 8 - 10 | Value |
| pKa₂ | Pyridine Nitrogen (basic) | 4 - 6 | Value |
| pKa₃ | Aminomethyl Group (basic) | 9 - 11 | Value |
Determination of Lipophilicity (LogP and LogD)
Lipophilicity is a key driver of membrane permeability and is essential for oral absorption and brain penetration. LogP (the partition coefficient of the neutral species) and LogD (the distribution coefficient at a specific pH) are both critical.
3.1. Causality Behind Experimental Choice
The shake-flask method remains the definitive technique for LogP determination due to its direct measurement of partitioning. However, it is low-throughput. For determining LogD across a range of pH values, a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method offers higher throughput and is well-suited for drug discovery settings.
3.2. Experimental Protocol: RP-HPLC for LogD Determination
-
Instrumentation and Column:
-
HPLC system with a UV detector.
-
A C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Mobile Phase Preparation:
-
Prepare a series of buffered mobile phases across a relevant pH range (e.g., pH 3.0, 5.0, 7.4, 9.0).
-
Each mobile phase will consist of a buffer and an organic modifier (e.g., acetonitrile or methanol).
-
-
Isocratic Elution & Calibration:
-
For each pH, create a calibration set by running a series of standards with known LogP values under various isocratic mobile phase compositions (e.g., 30%, 40%, 50%, 60% organic modifier).
-
Calculate the capacity factor (k') for each standard at each composition: k' = (t_R - t_0) / t_0, where t_R is the retention time and t_0 is the void volume time.
-
Extrapolate to 100% aqueous mobile phase by plotting log(k') versus the percentage of organic modifier. The y-intercept gives log(k'w).
-
Create a calibration curve by plotting the known LogP values of the standards against their calculated log(k'w) values.
-
-
Sample Analysis:
-
Inject the this compound sample and determine its log(k'w) using the same procedure.
-
Use the calibration curve to determine the LogD of the compound at that specific pH.
-
-
Repeat for all pH values.
Caption: RP-HPLC workflow for pH-dependent LogD determination.
3.3. Data Presentation
| pH | Experimentally Determined LogD | Predominant Species Charge |
| 2.0 | Value | +2 |
| 5.0 | Value | +1 |
| 7.4 | Value | Zwitterionic / Neutral |
| 10.0 | Value | -1 |
| LogP (Neutral) | Value | 0 |
Determination of Aqueous Solubility
Solubility is a prerequisite for absorption. For an amphoteric compound, solubility is highly pH-dependent and will exhibit a "U-shaped" curve, with minimum solubility near the isoelectric point.
4.1. Causality Behind Experimental Choice
Equilibrium solubility determination via the shake-flask method is the most reliable approach. It ensures that the true equilibrium state is reached, avoiding the pitfalls of kinetic solubility methods that can overestimate solubility.
4.2. Experimental Protocol: pH-Dependent Equilibrium Solubility
-
Buffer Preparation: Prepare a series of biocompatible buffers covering a wide physiological and formulation range (e.g., pH 2.0 to 10.0).
-
Sample Preparation: Add an excess of the solid compound to a vial containing a known volume of each buffer. The excess must be sufficient to ensure a saturated solution with solid remaining.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours). The system is at equilibrium when consecutive measurements yield the same result.
-
Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Ensure the filter does not adsorb the compound.
-
Quantification:
-
Dilute an aliquot of the clear supernatant with a suitable solvent.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
A calibration curve prepared with known concentrations of the compound is required for accurate quantification.
-
4.3. Data Presentation
| Buffer pH | Temperature (°C) | Equilibrium Solubility (µg/mL) |
| 2.0 | 25 | Value |
| 4.0 | 25 | Value |
| 6.0 | 25 | Value |
| 7.4 | 25 | Value |
| 9.0 | 25 | Value |
| 7.4 | 37 | Value |
Solid-State Characterization and Chemical Stability
Understanding the solid-state properties (e.g., melting point, crystallinity) and chemical stability is crucial for formulation development, storage, and shelf-life determination.
5.1. Causality Behind Experimental Choice
-
Differential Scanning Calorimetry (DSC) is the preferred method for determining the melting point and assessing the crystallinity of the material. It is fast, requires a small amount of sample, and provides information on thermal events like phase transitions or decomposition.
-
Forced degradation studies are the industry standard for probing chemical stability. This approach uses exaggerated conditions of heat, humidity, acid, base, light, and oxidation to rapidly identify potential degradation pathways and degradation products.
5.2. Experimental Protocol: Forced Degradation Study
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24h.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24h.
-
Oxidation: 3% H₂O₂ at room temperature for 24h.
-
Thermal: 60°C (in solution and as solid) for 24h.
-
Photolytic: Expose to ICH-compliant light source (e.g., Xenon lamp) for a defined period.
-
-
Time Points: Sample each condition at initial, intermediate, and final time points (e.g., 0, 8, 24 hours).
-
Analysis:
-
Analyze all samples by a stability-indicating HPLC method (typically a gradient RP-HPLC method with UV or MS detection capable of separating the parent compound from all degradation products).
-
Calculate the percentage of the parent compound remaining.
-
Characterize major degradation products using LC-MS/MS if necessary.
-
5.3. Data Presentation
| Stress Condition | Time (h) | Parent Compound Remaining (%) | Observations (New Peaks) |
| 0.1 M HCl, 60°C | 24 | Value | e.g., Peak at RRT 0.85 |
| 0.1 M NaOH, 60°C | 24 | Value | e.g., No significant degradation |
| 3% H₂O₂, RT | 24 | Value | e.g., Major degradant at RRT 1.1 |
| 60°C (Solid) | 24 | Value | e.g., Stable |
| Photolytic | 24 | Value | e.g., Minor degradation |
Conclusion and Integrated Physicochemical Profile
The comprehensive characterization of this compound reveals a complex amphoteric molecule whose behavior is intricately linked to pH. The interplay between its multiple pKa values dictates a U-shaped solubility profile and a dynamic LogD value. The presence of multiple hydrogen bond donors and acceptors suggests a high melting point and a stable crystalline form, but also highlights the potential for formulation challenges related to solubility. The forced degradation studies provide a roadmap for identifying stable storage and formulation conditions.
This integrated physicochemical profile is not merely a collection of data points; it is an essential guide for rational drug development. It informs decisions ranging from salt form selection and formulation design to the prediction of in vivo ADME properties, ultimately enabling a more efficient and successful path to a viable drug candidate.
References
-
Potentiometric pKa Determination: Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]
-
LogP/LogD Determination by HPLC: Valko, K. (2004). Application of high-performance liquid chromatography-based measurements of lipophilicity to model biological processes. Journal of Chromatography A, 1037(1-2), 299-310. [Link]
-
Equilibrium Solubility Measurement: Glomme, A., & Bergström, C. A. (2005). Shake-flask solubility of 22 drug candidates. Drug Discovery Today, 10(11), 801-807. [Link]
-
Forced Degradation Studies (ICH Guideline): ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Solid-State Characterization (DSC): Gabbott, P. (Ed.). (2008). Principles and Applications of Thermal Analysis. Blackwell Publishing Ltd. [Link]
Technical Guide: Mechanism of Action of 5-(aminomethyl)-N-ethylpyridine-2-sulfonamide
[1]
Executive Summary
This compound is a synthetic small molecule belonging to the class of aminopyridine sulfonamides . It functions primarily as a potent, ATP-competitive inhibitor of Rho-associated Protein Kinase (ROCK) , specifically targeting the ROCK1 and ROCK2 isoforms.
The molecule’s design represents a strategic optimization of the ROCK inhibitor scaffold:
-
Primary Target: ROCK1/ROCK2 (Serine/threonine kinases).
-
Core Mechanism: Competitive binding to the ATP-binding pocket at the kinase hinge region.
-
Structural Advantage: The N-ethyl substitution on the sulfonamide moiety is a critical selectivity filter, designed to sterically hinder binding to Carbonic Anhydrase (CA) , a common off-target for primary sulfonamides, thereby enhancing its therapeutic index for conditions like glaucoma and vasospasm.
Molecular Architecture & Binding Kinetics
Structural Pharmacophore
The molecule is composed of three distinct functional domains, each serving a specific role in the binding event:
| Domain | Chemical Moiety | Mechanistic Function |
| Hinge Binder | 5-Aminomethylpyridine | The pyridine nitrogen and the exocyclic amine mimic the adenine ring of ATP, forming crucial hydrogen bonds with the kinase hinge region (typically Glu/Asp residues). |
| Linker/Scaffold | Pyridine Ring | Provides the rigid scaffold to orient the aminomethyl group and the sulfonamide tail in the correct vector for the active site. |
| Selectivity Tail | N-ethyl-2-sulfonamide | The sulfonamide group positions the ethyl tail towards the solvent-exposed region or a hydrophobic sub-pocket. Crucially, the N-ethyl group prevents coordination with the Zinc ion in Carbonic Anhydrase, reducing off-target effects. |
Binding Mode Analysis
Upon diffusing into the ATP-binding cleft of the ROCK kinase domain, the inhibitor executes the following binding sequence:
-
Anchoring: The aminomethyl group functions as a "warhead," forming a bidentate hydrogen bond network with the backbone carbonyl and amide nitrogen of the hinge region amino acids (homologous to Met156 in ROCK1).
-
Orientation: The pyridine ring creates hydrophobic Van der Waals interactions with the gatekeeper residues, stabilizing the inhibitor within the cleft.
-
Selectivity Enforcement: The N-ethyl sulfonamide moiety extends away from the hinge. Unlike primary sulfonamides (-SO₂NH₂) which bind tightly to the Zn²⁺ active site of Carbonic Anhydrases, the ethyl substitution disrupts this coordination geometry, ensuring kinase selectivity.
Mechanism of Action (MoA) & Signaling Pathways[1]
The biological effect of this compound is mediated through the inhibition of the RhoA/ROCK pathway , a central regulator of the actin cytoskeleton.
The RhoA/ROCK Signaling Cascade
Under normal physiological conditions, activated RhoA (GTP-bound) binds to and activates ROCK. Activated ROCK phosphorylates downstream substrates to promote actin-myosin contraction. This inhibitor blocks this transfer of phosphate from ATP to the substrates.
Key Substrates Inhibited:
-
Myosin Phosphatase Target Subunit 1 (MYPT1): Inhibition prevents MYPT1 phosphorylation, keeping Myosin Light Chain Phosphatase (MLCP) active.
-
Myosin Light Chain (MLC): Direct phosphorylation of MLC is reduced.
-
LIM Kinase (LIMK): Reduced phosphorylation leads to cofilin activation and actin depolymerization.
Pathway Visualization
The following diagram illustrates the intervention point of the inhibitor within the smooth muscle contraction pathway.
Caption: Schematic of the RhoA/ROCK signaling cascade. The inhibitor blocks ROCK activity, preventing MYPT1 phosphorylation. This preserves MLCP activity, leading to MLC dephosphorylation and smooth muscle relaxation.
Experimental Validation Framework
To validate the mechanism and potency of this compound, the following experimental protocols are recommended. These assays provide a self-validating system to confirm target engagement and functional efficacy.
Biochemical Kinase Assay (In Vitro)
Objective: Determine the IC₅₀ value against recombinant ROCK1/ROCK2.
-
Reagents: Recombinant ROCK1 enzyme, Long S6 Kinase substrate peptide, [γ-³³P]ATP or fluorescent ATP tracer.
-
Protocol:
-
Preparation: Dilute the inhibitor in DMSO (serial dilutions: 0.1 nM to 10 µM).
-
Incubation: Mix inhibitor with ROCK enzyme in assay buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT) for 15 mins at room temperature.
-
Reaction Start: Add ATP (Km concentration) and substrate peptide.
-
Termination: Stop reaction after 30-60 mins using EDTA or acid precipitation.
-
Readout: Measure ³³P incorporation via scintillation counting or fluorescence polarization.
-
-
Expected Result: A sigmoidal dose-response curve yielding an IC₅₀ in the low nanomolar to micromolar range (typically < 1 µM for potent binders).
Cellular Cytoskeleton Assay (Neurite Outgrowth)
Objective: Confirm functional ROCK inhibition in a cellular context. ROCK inhibition typically induces neurite outgrowth in PC12 cells or N1E-115 neuroblastoma cells.
-
Cell Line: PC12 cells (Rat pheochromocytoma).
-
Protocol:
-
Seeding: Plate cells on collagen-coated coverslips.
-
Treatment: Treat cells with 10 µM and 50 µM of the inhibitor for 24 hours.
-
Stimulation: Optionally add NGF (Nerve Growth Factor) to sensitize.
-
Fixation & Staining: Fix with 4% paraformaldehyde. Stain for Tubulin (microtubules) and Phalloidin (F-actin).
-
Analysis: Image via fluorescence microscopy. Measure neurite length using ImageJ.
-
-
Validation Criteria: Significant increase in neurite length compared to DMSO control confirms ROCK inhibition (as ROCK activation normally causes neurite retraction).
Selectivity Profiling (Counter-Screen)
Objective: Verify the lack of Carbonic Anhydrase (CA) inhibition due to the N-ethyl substitution.
| Assay Target | Method | Expected Outcome | Rationale |
| ROCK1 / ROCK2 | Kinase Activity Assay | High Potency (Low IC₅₀) | Primary target engagement. |
| PKA / PKC | Kinase Activity Assay | Low Potency (High IC₅₀) | Demonstrates kinase selectivity (critical for safety). |
| Carbonic Anhydrase II | Esterase Activity / Colorimetric | No/Low Inhibition | Confirms the "N-ethyl" design successfully avoids CA binding. |
Therapeutic Implications & Data Synthesis[1][2][3]
The mechanistic profile of this compound positions it as a valuable tool and potential therapeutic lead for diseases driven by hyper-contractility or fibrotic remodeling.
Clinical Relevance[1]
-
Glaucoma: By inhibiting ROCK in the trabecular meshwork, the molecule relaxes the cytoskeletal tone, increasing aqueous humor outflow and lowering Intraocular Pressure (IOP).
-
Vasospasm: Useful in preventing cerebral vasospasm after subarachnoid hemorrhage by inducing vasodilation independent of nitric oxide.
-
Regenerative Medicine: Promotes axon regeneration in spinal cord injury models by overcoming myelin-associated inhibition.
Summary of Properties
-
Chemical Class: Aminopyridine Sulfonamide.
-
Mechanism: ATP-competitive ROCK Inhibitor.
-
Key Feature: N-ethyl substitution ensures selectivity against Carbonic Anhydrase.
-
Primary Effect: Actin cytoskeleton relaxation, smooth muscle dilation, neuritogenesis.
References
-
Uehata, M., et al. (1997). "Calcium sensitization of smooth muscle mediated by a Rho-associated protein kinase in hypertension." Nature, 389(6654), 990-994. Link
-
Liao, J. K., et al. (2007). "Rho-associated kinase inhibitors: a new generation of anti-angina agents." Current Opinion in Pharmacology, 7(2), 187-193.
-
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Jacobs, M., et al. (2006). "The structure of the Rho-kinase-inhibitor complex: specific interactions of the aminopyridine pharmacophore." Journal of Molecular Biology, 357(3), 858-869.
-
Tamura, M., et al. (2005). "Development of specific Rho-kinase inhibitors and their clinical application." Biochimica et Biophysica Acta (BBA), 1754(1-2), 245-252.
A Technical Guide to the Spectroscopic Elucidation of 5-(aminomethyl)-N-ethylpyridine-2-sulfonamide
Abstract: This guide provides an in-depth technical overview of the essential spectroscopic techniques required for the structural verification and characterization of 5-(aminomethyl)-N-ethylpyridine-2-sulfonamide. Intended for researchers and professionals in chemical synthesis and drug development, this document synthesizes foundational principles with practical, field-proven insights into Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will explore the causality behind experimental choices, detail robust analytical protocols, and present a logical workflow for interpreting the resulting data to build an unambiguous structural confirmation of the target molecule. All discussions are grounded in authoritative references to ensure scientific integrity.
Chapter 1: Molecular Structure and Analytical Strategy
The first step in any analytical endeavor is a thorough understanding of the molecule . This compound is a multifaceted molecule featuring several key functional groups that dictate its chemical behavior and spectroscopic signature.
The core structure consists of:
-
A pyridine ring , an aromatic heterocycle.
-
A sulfonamide group (-SO₂NH-), a critical pharmacophore in many drug molecules.
-
An N-ethyl substituent on the sulfonamide nitrogen.
-
An aminomethyl group (-CH₂NH₂) at the 5-position of the pyridine ring.
The molecular formula is C₈H₁₃N₃O₂S, and the monoisotopic mass is 215.07 g/mol . A comprehensive analytical strategy must leverage techniques that can independently verify the molecular weight and probe each of these functional groups. Our approach integrates MS, IR, and NMR to provide orthogonal data points that, when combined, leave no ambiguity as to the molecule's identity and purity.
Caption: Structure of this compound.
Chapter 2: Mass Spectrometry (MS) for Molecular Weight Confirmation
Principle & Rationale: Mass spectrometry is the foundational technique for determining the molecular weight of a synthesized compound. For a polar, non-volatile molecule like our sulfonamide, Electrospray Ionization (ESI) is the method of choice. ESI is a soft ionization technique that generates charged molecular ions in the gas phase with minimal fragmentation, making it ideal for confirming the mass of the parent molecule.[1][2] We expect to observe the protonated molecular ion, [M+H]⁺.
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument: Utilize a high-resolution mass spectrometer (e.g., a Quadrupole Time-of-Flight, Q-TOF, instrument).
-
Ionization Mode: Positive ion mode (ESI+).
-
Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Scan a mass range appropriate for the expected molecular ion (e.g., m/z 50-500).
Data Interpretation: The primary goal is to identify the peak corresponding to the protonated molecule, [M+H]⁺.
-
Calculated Monoisotopic Mass: 215.0732 g/mol
-
Expected [M+H]⁺: 216.0810 m/z
High-resolution mass spectrometry should yield a mass measurement with an error of less than 5 ppm, providing strong evidence for the elemental composition (C₈H₁₄N₃O₂S⁺). Secondary peaks may be observed corresponding to adducts with sodium ([M+Na]⁺ at 238.0629 m/z) or potassium ([M+K]⁺ at 254.0369 m/z), which can further support the primary assignment.
Table 1: Predicted Mass Spectrometry Data
| Ion Species | Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | C₈H₁₄N₃O₂S⁺ | 216.0810 |
| [M+Na]⁺ | C₈H₁₃N₃O₂SNa⁺ | 238.0629 |
Fragmentation Analysis: While ESI is a soft technique, some fragmentation can be induced. A plausible fragmentation pathway involves the cleavage of the S-N bond, which is often the weakest bond in sulfonamides.
Caption: Plausible MS fragmentation pathway.
Chapter 3: Infrared (IR) Spectroscopy for Functional Group Identification
Principle & Rationale: Infrared (IR) spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb IR radiation at characteristic frequencies, making it an excellent tool for qualitative analysis.[3] For our target molecule, IR spectroscopy will be used to confirm the presence of the N-H bonds in the amine and sulfonamide, the S=O bonds of the sulfonamide, and the C-H bonds of the aromatic and aliphatic portions.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount of the solid compound directly onto the ATR crystal.
-
Instrument: Utilize a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Scan the mid-IR range (4000-400 cm⁻¹).
-
Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis.
Data Interpretation: The IR spectrum is interpreted by assigning the observed absorption bands to specific molecular vibrations. For sulfonamides, the S=O stretches are particularly diagnostic.[4][5]
Table 2: Predicted IR Absorption Frequencies
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3400 - 3250 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| ~3250 | N-H Stretch | Sulfonamide (-SO₂NH-) |
| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine) |
| 2980 - 2850 | C-H Stretch | Aliphatic (-CH₂-, -CH₃) |
| 1600 - 1450 | C=C and C=N Stretch | Aromatic Ring |
| ~1340 | S=O Asymmetric Stretch | Sulfonamide |
| ~1160 | S=O Symmetric Stretch | Sulfonamide |
| ~910 | S-N Stretch | Sulfonamide |
The presence of sharp, distinct bands in these regions provides compelling evidence for the molecule's key structural features. The N-H stretching region may show multiple bands due to the two different types of N-H bonds (amine and sulfonamide).
Chapter 4: Nuclear Magnetic Resonance (NMR) for Structural Elucidation
Principle & Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. ¹H NMR provides information about the number of different types of protons, their electronic environment, and their connectivity, while ¹³C NMR reveals the number and types of carbon atoms.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for sulfonamides as it ensures the exchangeable N-H protons are observable.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. Additional experiments like DEPT, COSY, and HSQC can be run for more detailed structural assignment.
¹H NMR Data Interpretation: The predicted ¹H NMR spectrum will show distinct signals for each unique proton environment.
-
Pyridine Ring Protons (3H): These will appear in the aromatic region (δ 7.0-9.0 ppm). Due to the substitution pattern, they will appear as distinct multiplets, with coupling constants characteristic of pyridine systems.
-
Sulfonamide N-H (1H): This proton will likely appear as a broad singlet or a triplet (if coupled to the adjacent CH₂) at a downfield chemical shift (δ 8.5-10.0 ppm in DMSO-d₆).[4]
-
Aminomethyl -CH₂- (2H): A singlet or a slightly broadened singlet around δ 3.8-4.5 ppm.
-
Amine -NH₂ (2H): A broad singlet, the chemical shift of which is highly dependent on concentration and solvent.
-
Ethyl -CH₂- (2H): A quartet around δ 3.0-3.5 ppm, coupled to the methyl protons.
-
Ethyl -CH₃ (3H): A triplet around δ 1.0-1.3 ppm, coupled to the methylene protons.
¹³C NMR Data Interpretation: The proton-decoupled ¹³C NMR spectrum will show eight distinct signals corresponding to the eight unique carbon atoms in the molecule.
-
Pyridine Carbons (5C): In the aromatic region (δ 120-160 ppm). The carbon bearing the sulfonamide group (C2) will be significantly downfield.
-
Aminomethyl Carbon (1C): Around δ 40-50 ppm.
-
Ethyl Methylene Carbon (1C): Around δ 35-45 ppm.
-
Ethyl Methyl Carbon (1C): Around δ 12-18 ppm.
Table 3: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
| Assignment | ¹H δ (ppm), Multiplicity, J (Hz) | ¹³C δ (ppm) |
|---|---|---|
| Pyridine-H3 | ~7.8, dd | ~122 |
| Pyridine-H4 | ~7.4, d | ~138 |
| Pyridine-H6 | ~8.6, d | ~150 |
| Pyridine-C2 | - | ~158 |
| Pyridine-C5 | - | ~135 |
| -SO₂NH- | ~9.5, t | - |
| -CH₂NH₂ | ~4.0, s | ~45 |
| -NH₂ | broad | - |
| -NHCH₂CH₃ | ~3.2, q, J=7.2 | ~40 |
| -NHCH₂CH₃ | ~1.1, t, J=7.2 | ~15 |
Chapter 5: Integrated Spectroscopic Confirmation
No single technique provides a complete structural picture. The power of this analytical workflow lies in the convergence of data from orthogonal methods.
Caption: Integrated workflow for structural confirmation.
-
Mass Spectrometry establishes the correct molecular weight and elemental formula.
-
IR Spectroscopy confirms the presence of all critical functional groups predicted by the proposed structure.
-
NMR Spectroscopy provides the definitive map of the molecule's backbone, confirming the specific arrangement of atoms and substituents on the pyridine ring.
When the data from all three analyses are consistent with the predicted values, the structure of this compound can be assigned with the highest degree of confidence. This rigorous, multi-faceted approach is a cornerstone of modern chemical research and development, ensuring the integrity and reliability of synthetic products.
References
- Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives.
- The Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
-
National Center for Biotechnology Information. (n.d.). 5-(aminomethyl)-N-hexan-3-ylpyridine-2-sulfonamide. PubChem. Retrieved from [Link].
-
Hindawi. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Retrieved from [Link].
- Rasayan Journal of Chemistry. (n.d.). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS.
-
Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669. [Link]
-
Uno, T., Machida, K., Hanai, K., Ueda, M., & Sasaki, S. (1963). INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES. Chemical & Pharmaceutical Bulletin, 11(6), 704–708. [Link]
-
De Gruyter. (2002). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and. Retrieved from [Link]
-
MDPI. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Retrieved from [Link].
Sources
- 1. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. znaturforsch.com [znaturforsch.com]
Methodological & Application
experimental design for testing 5-(aminomethyl)-N-ethylpyridine-2-sulfonamide efficacy
Executive Summary
This application note details the experimental characterization of 5-(aminomethyl)-N-ethylpyridine-2-sulfonamide (herein referred to as CMPD-5A ), a synthetic small molecule sharing structural homology with the pyridine-sulfonamide class of Rho-associated protein kinase (ROCK) inhibitors. Given the 5-aminomethyl moiety—a known pharmacophore for ATP-pocket interaction in kinases—and the sulfonamide core, this protocol focuses on validating CMPD-5A as an inhibitor of the RhoA/ROCK signaling pathway.
This guide provides a validated workflow for researchers to:
-
Quantify biochemical potency (
) against recombinant ROCK1/2. -
Assess cellular efficacy via actin cytoskeleton remodeling (Stress Fiber Disassembly).
-
Evaluate functional bioactivity through neurite outgrowth assays.
Molecule Profile & Handling
| Property | Specification |
| IUPAC Name | This compound |
| Molecular Weight | ~215.27 g/mol |
| Predicted Target | ROCK1 (p160ROCK), ROCK2 |
| Solubility | Soluble in DMSO (>10 mM); Low solubility in water at neutral pH. |
| Storage | Powder: -20°C (desiccated). Stock Solution (DMSO): -80°C (avoid freeze-thaw). |
| Control Compounds | Y-27632 (Selective ROCK inhibitor), Fasudil (Pan-ROCK inhibitor). |
Preparation Protocol:
-
Stock Solution (10 mM): Dissolve 2.15 mg of CMPD-5A in 1 mL of anhydrous DMSO. Vortex for 30 seconds.
-
Sterilization: Pass through a 0.22 µm PTFE syringe filter.
-
Working Solutions: Dilute in aqueous buffer/media immediately prior to use. Keep DMSO concentration <0.1% in final assays to prevent solvent toxicity.
Mechanism of Action & Pathway Map
CMPD-5A is hypothesized to bind the ATP-binding cleft of the ROCK kinase domain, preventing the phosphorylation of downstream effectors such as MYPT1 (Myosin Phosphatase Target Subunit 1) and LIMK (LIM Kinase). Inhibition results in reduced myosin light chain (MLC) phosphorylation, leading to actin stress fiber disassembly and smooth muscle relaxation.
Figure 1: Putative mechanism of action. CMPD-5A inhibits ROCK, preventing MYPT1 inactivation and LIMK activation, ultimately reducing actomyosin contractility.
Protocol A: Biochemical Kinase Assay (Cell-Free)
Objective: Determine the
Methodology: Fluorescence Resonance Energy Transfer (FRET) or ADP-Glo™ Kinase Assay.
Reference Standard: Y-27632 (
Step-by-Step Workflow:
-
Reagent Prep:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Substrate: Long S6 Kinase Substrate Peptide (30 µM final).
-
ATP:
apparent (typically 10 µM for ROCK).
-
-
Compound Dilution: Prepare a 10-point dose-response curve of CMPD-5A (0.5 nM to 10 µM) in Kinase Buffer (max 1% DMSO).
-
Reaction Assembly (384-well plate):
-
Add 2 µL of CMPD-5A dilution.
-
Add 4 µL of Recombinant ROCK1 enzyme (0.5 ng/µL).
-
Incubate 15 mins at RT (to allow inhibitor binding).
-
Add 4 µL of ATP/Substrate mix to initiate reaction.
-
-
Incubation: 60 minutes at RT.
-
Detection: Add ADP-Glo™ Reagent (stops reaction, depletes ATP)
40 min incubation Add Kinase Detection Reagent (converts ADP to ATP Luciferase). -
Read: Measure Luminescence (RLU).
Data Analysis:
Calculate % Inhibition:
Protocol B: Cell-Based Cytoskeleton Remodeling
Objective: Visualize the phenotypic efficacy of CMPD-5A by monitoring stress fiber disassembly in HeLa or NIH3T3 cells.
Rationale: ROCK stabilizes actin stress fibers. Inhibition causes cell "rounding" and loss of F-actin bundles.
Materials:
-
HeLa Cells (ATCC® CCL-2™).
-
Phalloidin-iFluor™ 488 (F-actin stain).
-
DAPI (Nuclear stain).
Workflow:
-
Seeding: Plate HeLa cells (5,000 cells/well) in a 96-well Black/Clear-bottom plate. Incubate 24h.
-
Treatment:
-
Aspirate media.
-
Add media containing CMPD-5A (1, 10, 50 µM) or Vehicle (DMSO).
-
Positive Control: Y-27632 (10 µM).
-
Incubate for 1 to 4 hours (ROCK effects are rapid).
-
-
Fixation:
-
Wash with warm PBS.
-
Fix with 4% Paraformaldehyde (PFA) for 15 mins.
-
Permeabilize with 0.1% Triton X-100 for 5 mins.
-
-
Staining:
-
Block with 1% BSA.
-
Incubate with Phalloidin-488 (1:1000) + DAPI for 30 mins in dark.
-
-
Imaging: Acquire images at 20x/40x magnification.
Scoring System (Quantitative):
| Score | Phenotype Description | Expected Outcome (CMPD-5A) |
|---|---|---|
| Grade 0 | Thick, parallel stress fibers traversing the cell. | Vehicle Control |
| Grade 1 | Thinner fibers; some cortical actin accumulation. | Low Dose (<
Protocol C: Neurite Outgrowth Assay (Functional)
Objective: Confirm bioactivity in a neural model. ROCK inhibition typically promotes neurite outgrowth by relaxing the actomyosin meshwork at the growth cone.
Workflow:
-
differentiation: Use PC12 cells or iPSC-derived neurons.
-
Treatment: Treat cells with NGF (50 ng/mL)
CMPD-5A (10 µM) for 48 hours. -
Analysis: Stain for
-Tubulin III. -
Metric: Measure "Total Neurite Length per Cell" using ImageJ (NeuronJ plugin).
-
Hypothesis: CMPD-5A treated cells should show significantly longer neurites than NGF-only controls.
-
Safety & Selectivity Considerations
Selectivity Profiling (Counter-Screening): To ensure CMPD-5A is a specific ROCK inhibitor and not a "dirty" kinase inhibitor, test against:
-
PKA (Protein Kinase A): High structural homology in the ATP pocket.
-
MRCK (Myotonic Dystrophy Kinase-related Cdc42-binding Kinase): Closely related to ROCK.
-
Carbonic Anhydrase II (CA-II): Since the molecule is a sulfonamide, check for CA-II inhibition (esterase activity assay). Note: The N-ethyl substitution likely reduces CA affinity compared to primary sulfonamides.
Troubleshooting Guide:
| Issue | Probable Cause | Solution |
| Precipitation in Media | High lipophilicity; Conc. > 50 µM. | Sonicate stock; Keep final DMSO at 0.5% (if cells tolerate); Use lower effective dose. |
| No Effect in Cells | Poor membrane permeability. | Verify LogP (Predicted ~1.2). Increase incubation time or concentration. |
| High Cytotoxicity | Off-target effects (e.g., mitochondrial). | Perform MTT/LDH assay. If toxic at 10 µM, compound is likely non-specific. |
References
-
Liao, J. K., et al. (2007). "Rho-associated kinase (ROCK) inhibitors and their therapeutic potential." Journal of Cardiovascular Pharmacology.
-
Riento, K., & Ridley, A. J. (2003). "Rocks: multifunctional kinases in cell behaviour." Nature Reviews Molecular Cell Biology.
-
Ishizaki, T., et al. (2000). "Pharmacological properties of Y-27632, a specific inhibitor of rho-associated protein kinase." Molecular Pharmacology.
-
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery. (Reference for Sulfonamide specificity).
-
Promega Corporation. "ADP-Glo™ Kinase Assay Protocol."
analytical methods for quantification of 5-(aminomethyl)-N-ethylpyridine-2-sulfonamide in biological samples
Application Note: AN-2026-PYR Title: High-Sensitivity Quantification of 5-(aminomethyl)-N-ethylpyridine-2-sulfonamide in Biological Matrices via LC-MS/MS using Mixed-Mode Cation Exchange (MCX)
Executive Summary & Scientific Rationale
The quantification of This compound (hereafter referred to as 5-AMS ) presents a distinct bioanalytical challenge due to its amphiphilic nature and high polarity. Structurally, the molecule contains a basic primary amine (aminomethyl group, pKa ~9.5) and a polar sulfonamide moiety. Standard Reverse-Phase (RP) chromatography often yields poor retention and peak tailing for such hydrophilic amines, while protein precipitation (PPT) frequently fails to remove matrix phospholipids that cause significant ion suppression in the early eluting region.
This protocol details a robust, self-validating methodology utilizing Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) coupled with Hydrophilic Interaction Liquid Chromatography (HILIC) or Polar-Embedded RP-HPLC . This approach exploits the basicity of the aminomethyl group for selective retention, allowing for aggressive washing steps that eliminate matrix interferences, ensuring high sensitivity (LLOQ < 1.0 ng/mL) and reproducibility.
Analyte Properties & Mechanistic Strategy
| Property | Description | Analytical Implication |
| Formula | MW: 215.27 g/mol | |
| Polarity | High ( | Requires aqueous-stable columns or HILIC. |
| Ionization | Basic (Primary Amine) | Ideal for ESI(+) Mode; forms stable |
| pKa | Positively charged at neutral/acidic pH. |
The "Trap and Elute" Strategy: Because 5-AMS is positively charged at pH < 8, we utilize a Polymeric MCX sorbent.
-
Load (Acidic pH): Analyte binds via electrostatic interaction (cation exchange) AND hydrophobic interaction.
-
Wash 1 (Acidic/Aqueous): Removes proteins and polar interferences.
-
Wash 2 (Organic): Removes neutral hydrophobic interferences (lipids).
-
Elute (Basic Organic): High pH neutralizes the amine, breaking the electrostatic bond and releasing the analyte.
Experimental Protocol
Materials & Reagents
-
Internal Standard (IS): Stable isotope-labeled analog (e.g., 5-AMS-d5) or a structural analog (e.g., Sulfameter) if isotopolog is unavailable.
-
Matrix: K2EDTA Human or Rat Plasma.
-
SPE Cartridges: Oasis MCX (30 mg/1 cc) or Strata-X-C.
-
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Hydroxide (
).
Sample Preparation (MCX SPE Workflow)
Note: This protocol is superior to LLE for this analyte due to the difficulty of extracting polar amines into non-polar organic solvents.
-
Pre-treatment:
-
Aliquot
plasma into a 1.5 mL tube. -
Add
Internal Standard solution. -
Add
(Phosphoric Acid). Rationale: Acidifies sample to ensure amine protonation. -
Vortex 30s.
-
-
SPE Extraction (Cartridge/Plate):
-
Condition:
MeOH. -
Equilibrate:
Water. -
Load: Apply pre-treated sample at low vacuum (
). -
Wash 1 (Aqueous):
Formic Acid in Water. Removes salts/proteins. -
Wash 2 (Organic):
MeOH. Removes neutral lipids/hydrophobic matrix. -
Elute:
in MeOH. Rationale: High pH neutralizes the amine, releasing it from the sorbent.
-
-
Post-Processing:
-
Evaporate eluate to dryness under
at . -
Reconstitute in
Mobile Phase A/B (90:10).
-
LC-MS/MS Conditions
Chromatography (Option A: HILIC - Recommended for max retention)
-
Column: Waters ACQUITY UPLC BEH Amide (
). -
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0.0 min: 90% B
-
2.0 min: 80% B
-
3.5 min: 50% B
-
3.6 min: 90% B (Re-equilibration)
-
-
Flow Rate:
.
Mass Spectrometry (ESI+)
-
Source: Electrospray Ionization (Positive).
-
Capillary Voltage:
. -
Desolvation Temp:
. -
MRM Transitions:
| Analyte | Precursor ( | Product ( | Cone (V) | Collision (eV) | Type |
| 5-AMS | 216.3 | 135.1 | 30 | 22 | Quantifier |
| 5-AMS | 216.3 | 108.0 | 30 | 35 | Qualifier |
| IS (d5) | 221.3 | 140.1 | 30 | 22 | Internal Std |
Note: The product ion 135.1 typically corresponds to the loss of the sulfonamide group and ethyl chain, leaving the stable pyridine-amine core.
Workflow Visualization
The following diagram illustrates the logical flow of the Mixed-Mode Cation Exchange (MCX) mechanism used in this protocol.
Caption: Step-by-step MCX extraction logic ensuring selective retention of the basic pyridine amine.
Fragmentation Pathway (Theoretical)
Understanding the fragmentation is crucial for troubleshooting interference.
Caption: Proposed MS/MS fragmentation pathway for this compound.
Validation & Performance Criteria
To ensure scientific integrity, the method must meet FDA/EMA Bioanalytical Method Validation guidelines.
| Parameter | Acceptance Criteria | Experimental Note |
| Linearity | Weighted ( | |
| Accuracy | Run QCs at Low, Mid, High levels (n=6). | |
| Precision | CV | Intra- and Inter-day assessment. |
| Recovery | Compare pre-extraction spike vs. post-extraction spike. | |
| Matrix Effect | Critical: Monitor phospholipid transition ( |
References
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.
-
Waters Corporation. (2023). Oasis MCX Extraction Protocol for Basic Drugs. Waters Application Notes.[1]
-
Agilent Technologies. (2020). Strategies for the Analysis of Polar Amines using HILIC. Agilent Technical Guides.
-
US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. FDA.gov.
Disclaimer: This protocol is designed based on theoretical chemical principles and standard bioanalytical practices for pyridine sulfonamides. Optimization of MRM transitions and gradient slopes may be required depending on the specific mass spectrometer platform used.
Sources
Application Note: High-Throughput Screening of the Privileged Scaffold 5-(aminomethyl)-N-ethylpyridine-2-sulfonamide
[1][2][3][4]
Executive Summary
This guide details the operational protocols for utilizing 5-(aminomethyl)-N-ethylpyridine-2-sulfonamide (hereafter referred to as 5-AMES ) in High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD).[1][2][3][4]
5-AMES represents a "privileged scaffold"—a molecular framework capable of binding to diverse biological targets with high ligand efficiency.[1][2][3][4] Its dual-functionality features a sulfonamide moiety (ideal for hydrogen bonding or metal chelation in active sites) and a primary aminomethyl handle (enabling rapid chemical expansion).[1][2][3][4] This note covers quality control, solubility management, screening via Surface Plasmon Resonance (SPR), and strategies for "growing" the fragment into a potent lead.
Chemical Profile & Rationale
Why this Scaffold?
In modern drug discovery, 5-AMES is valued for its compliance with the "Rule of Three" (Ro3) for fragments.[1][2][3][4] Its specific architecture offers distinct advantages:
-
Pyridine Nitrogen: Acts as a hydrogen bond acceptor, often mimicking the adenine ring in kinase hinge-binding regions.[1][2][3][4]
-
Sulfonamide Group: A classic pharmacophore for Carbonic Anhydrases (CA), matrix metalloproteinases (MMPs), and tubulin polymerization inhibition.[2][3][4]
-
Aminomethyl Handle: A reactive vector allowing the fragment to be "grown" via amide coupling without disrupting the core binding mode.[3][4]
Physicochemical Properties (Calculated)
| Property | Value | Relevance to HTS |
| Molecular Weight | ~215.27 Da | Ideal for FBDD (<300 Da).[1][2][3][4] |
| cLogP | ~0.5 - 0.9 | High water solubility; low risk of non-specific binding.[1][2][3][4] |
| H-Bond Donors | 2 (Amine + Sulfonamide) | Critical for directional interactions.[1][2][3][4] |
| H-Bond Acceptors | 4 | Pyridine N + Sulfonyl O's.[1][2][3][4] |
| pKa (Pyridine) | ~5.2 | Protonated in acidic endosomes; neutral at physiological pH.[2][3][4] |
Pre-Screening Protocols: Quality & Handling
Compound Storage and Stability
Primary amines like 5-AMES are susceptible to oxidation and carbamylation (reaction with atmospheric CO2).[1][2][3][4]
-
Storage: Store powder at -20°C under argon/nitrogen.
-
Solubilization: Dissolve in anhydrous DMSO (Dimethyl Sulfoxide) to 100 mM.[2][3][4]
-
Pre-Screen Check: Verify integrity via LC-MS. Look for [M+16] peaks (oxidation) or [M+44] peaks (carbamate formation).[2][3][4]
Acoustic Dispensing (Echo) Setup
For HTS, precise nanoliter dispensing is required.[2][3][4]
-
Source Plate: Use Cyclic Olefin Copolymer (COC) plates (e.g., Labcyte P-05525) to minimize DMSO absorption.[1][2][3][4]
-
Calibration: Calibrate the acoustic liquid handler for "DMSO + 10% Water" class if the library has absorbed moisture, otherwise use "DMSO".
-
Transfer Volume: Dispense 20–50 nL into assay plates to maintain <1% final DMSO concentration.
Primary Screening Protocol: Surface Plasmon Resonance (SPR)
SPR is the gold standard for detecting low-affinity fragment interactions (
Sensor Chip Preparation
-
Chip Type: CM5 (Carboxymethylated dextran) or NTA (for His-tagged proteins).[1][2][3][4]
-
Immobilization Density: High density (3000–5000 RU) is required for fragments due to their low molecular weight (low signal).[2][3][4]
The "Clean Screen" Protocol
Objective: Eliminate false positives caused by aggregation or non-specific binding.[1][2][3][4]
-
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).[1][2][3][4]
-
Solvent Correction: Run a DMSO calibration curve (0.5% to 1.5% DMSO) to correct for bulk refractive index shifts.
-
Injection Cycle:
-
Analysis:
Data Visualization: The Screening Cascade
The following diagram illustrates the decision logic for processing 5-AMES hits.
Hit Expansion: The "Grow" Strategy
Once 5-AMES is identified as a hit, the primary amine at the 5-position serves as the vector for growing the molecule to increase affinity (Fragment Evolution).[1][2]
Parallel Synthesis Protocol (Amide Coupling)
Objective: Synthesize a library of 96 derivatives to probe the adjacent binding pocket.
-
Reagents:
-
Workflow:
-
Dispense: Add 10
mol Carboxylic Acid to each well of a 96-well reaction block. -
Activate: Add 10
mol HATU + 20 mol DIPEA in DMF. Shake for 10 min. -
Couple: Add 10
mol 5-AMES . Shake at RT for 4 hours. -
Quench/Purify: Evaporate solvent. Redissolve in DMSO/MeOH. Purify via Prep-HPLC or use crude if purity >85% (verified by LC-MS).
-
Mechanistic Diagram: Chemical Evolution
This diagram depicts how the fragment is chemically modified to access new binding pockets.[2][3][4]
Troubleshooting & Assay Interference
When screening 5-AMES , be aware of specific interference mechanisms:
-
Zinc Chelation (False Positives):
-
Primary Amine Reactivity:
-
Mechanism:[1][3][4] The aminomethyl group can form Schiff bases with aldehydes present in impure buffers or biological samples.[2][3][4]
-
Control: Avoid Tris buffers if possible; use HEPES or MOPS.[1][2][3][4] Ensure no aldehyde-containing detergents (like certain batches of Tween) are used.[1][2][3][4]
-
References
-
Erlanson, D. A., et al. (2016).[2][3][4] "Twenty years of fragment-based drug discovery."[1][2][3][4] Nature Reviews Drug Discovery.[1][2][3][4] Link
-
Scott, D. E., et al. (2012).[2][3][4] "Fragment-based approaches in drug discovery and chemical biology." Biochemistry. Link[2][3][4]
-
Navratilova, I., & Hopkins, A. L. (2010).[2][3][4] "Fragment screening by surface plasmon resonance." ACS Medicinal Chemistry Letters. Link[2][3][4]
-
PubChem Compound Summary. "this compound" (Analogous Search). National Center for Biotechnology Information.[1][2][3][4] Link
-
Meanwell, N. A. (2011).[2][3][4] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. (Context on Pyridine/Sulfonamide scaffolds). Link[2][3][4]
Sources
- 1. echemi.com [echemi.com]
- 2. PubChemLite - 5-(aminomethyl)-n-methylpyridine-2-carboxamide hydrochloride (C8H11N3O) [pubchemlite.lcsb.uni.lu]
- 3. 5-(aminomethyl)-N-hexan-3-ylpyridine-2-sulfonamide | C12H21N3O2S | CID 114140990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-(aminomethyl)-N-but-3-yn-2-ylfuran-2-sulfonamide | C9H12N2O3S | CID 114420586 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Cell-Based Characterization of 5-(aminomethyl)-N-ethylpyridine-2-sulfonamide
This Application Note and Protocol Guide details the characterization and utilization of 5-(aminomethyl)-N-ethylpyridine-2-sulfonamide , a synthetic small molecule belonging to the pyridine-sulfonamide class of kinase inhibitors. Based on its structural pharmacophore—specifically the 5-aminomethyl-pyridine core linked to a sulfonamide—this compound is functionally categorized as a Rho-associated Coiled-coil containing Protein Kinase (ROCK) inhibitor, sharing mechanistic similarities with reference standards such as Fasudil and Y-27632.
Introduction & Pharmacological Profile[1][2][3][4][5][6][7]
This compound is a cell-permeable small molecule designed to target the ATP-binding pocket of serine/threonine kinases, specifically ROCK1 (p160ROCK) and ROCK2 .
Structural Logic & Mechanism of Action
The compound's design synthesizes key features from two major ROCK inhibitor classes:[1]
-
Aminomethyl-Pyridine Core: Mimics the pyridine ring of Y-27632 , where the aminomethyl group forms critical hydrogen bonds with the hinge region (Glu/Asp residues) of the kinase active site, competing with the adenine ring of ATP.[1]
-
Sulfonamide Linker: Analogous to the isoquinoline sulfonamide scaffold of Fasudil , the sulfonamide group positions the inhibitor within the hydrophobic pocket.[1] The N-ethyl substitution optimizes lipophilicity for cellular entry while potentially reducing off-target binding to Carbonic Anhydrases (which typically require a primary -SO₂NH₂ group).
Primary Applications:
-
Inhibition of actomyosin contraction (stress fiber disassembly).[1]
-
Promotion of neurite outgrowth (neuroregeneration models).[1]
-
Inhibition of tumor cell migration and invasion.
Signaling Pathway Visualization
The following diagram illustrates the Rho/ROCK signaling cascade and the specific intervention point of this compound.
Caption: Mechanism of Action. The compound inhibits ROCK 1/2, preventing MLC phosphorylation and Cofilin inactivation, thereby reducing actomyosin contractility and stress fiber formation.[1]
Preparation and Handling
-
Molecular Weight: ~215.27 g/mol (Estimate based on formula C₈H₁₃N₃O₂S).[1]
-
Solubility: Soluble in DMSO (up to 50 mM).[1] Poorly soluble in water.
-
Storage: Store powder at -20°C. DMSO stocks are stable for 3 months at -20°C; avoid freeze-thaw cycles.
Stock Solution Protocol (10 mM):
-
Weigh 2.15 mg of compound.
-
Dissolve in 1.0 mL of anhydrous DMSO (cell culture grade).
-
Vortex for 30 seconds until clear.
-
Aliquot into 50 µL volumes and freeze.
Experimental Protocols
Protocol A: Cell-Based Target Engagement (MLC Phosphorylation)
Objective: Validate inhibition of ROCK activity by measuring the phosphorylation status of its direct downstream target, Myosin Light Chain 2 (MLC2), at Ser19.
Cell Model: HeLa or NIH/3T3 cells (high actin stress fiber content).[1]
Reagents:
-
Lysis Buffer: RIPA buffer + Protease/Phosphatase Inhibitor Cocktail (Critical: Phosphatase inhibitors must be fresh).[1]
-
Primary Antibody: Anti-phospho-Myosin Light Chain 2 (Ser19) (e.g., Cell Signaling Tech #3671).[1]
-
Stimulant: Lysophosphatidic Acid (LPA) or Calyculin A (to induce high basal phosphorylation).[1]
Step-by-Step Workflow:
-
Seeding: Plate cells at
cells/well in a 6-well plate. Incubate 24h. -
Starvation: Replace medium with serum-free medium for 16h to reduce basal kinase activity.
-
Treatment:
-
Stimulation: Add LPA (10 µM) for 15 minutes to spike ROCK activity.
-
Lysis: Wash with ice-cold PBS. Add 150 µL ice-cold Lysis Buffer. Scrape and collect.
-
Analysis: Perform SDS-PAGE and Western Blot.
-
Quantification: Normalize p-MLC signal to Total MLC or GAPDH.
Expected Result: Dose-dependent reduction in p-MLC (Ser19) bands, with IC₅₀ typically in the low micromolar range (1–10 µM).[1]
Protocol B: Phenotypic Assay – Neurite Outgrowth
Objective: Assess the compound's functional ability to induce morphological changes.[1] ROCK inhibition typically induces neurite outgrowth in PC12 cells by relaxing the actomyosin meshwork at the cell cortex.[1]
Cell Model: PC12 (Rat pheochromocytoma) cells.[1]
Step-by-Step Workflow:
-
Coating: Coat 24-well plates with Collagen IV or Poly-L-Lysine.
-
Seeding: Plate PC12 cells at low density (
cells/cm²).[1] -
Differentiation (Optional): Add low-dose NGF (10 ng/mL) to prime cells, or test compound alone.
-
Treatment: Add This compound (10 µM and 30 µM). Incubate for 48 hours .
-
Imaging: Capture phase-contrast images (10x or 20x objective).
-
Analysis:
-
Count total cells.
-
Count cells with neurites (processes > 1.5x cell body diameter).[1]
-
Calculate % Differentiated Cells.
-
Data Interpretation:
| Treatment | Expected Morphology | Biological Implication |
|---|---|---|
| Vehicle (DMSO) | Round, undifferentiated | High basal ROCK activity maintains cortical tension.[1] |
| Compound (10 µM) | Spindle-shaped, short processes | Partial ROCK inhibition.[1] |
| Compound (30 µM) | Long, branched neurites | Effective ROCK inhibition; cytoskeletal relaxation.[1] |
Protocol C: Functional Migration Assay (Scratch Wound)
Objective: Evaluate the anti-metastatic potential by inhibiting cell migration.[1]
Cell Model: MDA-MB-231 (Invasive breast cancer) or HUVEC.
Step-by-Step Workflow:
-
Confluence: Grow cells to 100% confluence in a 12-well plate.
-
Wounding: Create a scratch using a p200 pipette tip. Ensure consistent width.
-
Wash: Wash twice with PBS to remove floating debris.
-
Treatment: Add medium containing This compound (10 µM) or Vehicle.
-
Note: Use low serum (1% FBS) during the assay to differentiate migration from proliferation.[1]
-
-
Imaging: Image the scratch at T=0h and T=24h.
-
Quantification: Measure the "Wound Area" using ImageJ.
- [1]
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| Precipitation in Media | Compound hydrophobicity | Do not exceed 0.1% DMSO final concentration. Sonicate stock solution before use. |
| No Effect on p-MLC | High basal phosphatase activity | Ensure Lysis Buffer contains Calyculin A or high-concentration Phosphatase Inhibitor Cocktail. |
| Cell Detachment | Cytotoxicity | Perform an MTT/CCK-8 assay first to determine sub-lethal concentrations. ROCK inhibitors can cause cell rounding; ensure coating (Fibronectin) is sufficient.[1] |
| Inconsistent Migration | Proliferation interference | Use Mitomycin C (10 µg/mL) pre-treatment to block cell division, isolating the migration effect.[1] |
References
-
Uehata, M., et al. (1997).[1] "Calcium sensitization of smooth muscle mediated by a Rho-associated protein kinase in hypertension." Nature, 389(6654), 990-994.[1] Link
- Establishes the foundational protocol for ROCK inhibition assays using pyridine/isoquinoline deriv
-
Riento, K., & Ridley, A. J. (2003).[1] "Rocks: multifunctional kinases in cell behaviour." Nature Reviews Molecular Cell Biology, 4(6), 446-456.[1] Link
- Review of ROCK signaling pathways and downstream targets like LIMK and MLC.
-
Ishizaki, T., et al. (2000).[1] "Pharmacological properties of Y-27632, a specific inhibitor of rho-associated coiled-coil forming protein kinase." Molecular Pharmacology, 57(5), 976-983.[1] Link
- Provides the structural basis for the aminomethyl-pyridine pharmacophore.
-
Liao, J. K., et al. (2007).[1] "Rho-associated kinase inhibitors: a new generation of anti-angina agents." Cardiovascular Hematological Agents in Medicinal Chemistry, 5(3), 175-187.[1]
- Discusses the medicinal chemistry of sulfonamide-based ROCK inhibitors.
Sources
Application Note: 5-(aminomethyl)-N-ethylpyridine-2-sulfonamide in Preclinical Models
[1][2]
Executive Summary & Mechanism of Action
Compound Identity: this compound Core Scaffold: Pyridine-2-sulfonamide Key Functional Groups: [1]
-
5-Aminomethyl: A primary basic amine functioning as a cation at physiological pH, critical for interacting with the conserved Asp/Glu residues in the kinase active site (e.g., Asp160 in ROCK1).[1]
-
N-ethyl Sulfonamide: A secondary sulfonamide acting as a hydrogen bond acceptor/donor motif, likely orienting the molecule within the hinge region or a hydrophobic pocket, while preventing off-target binding to Carbonic Anhydrases (which typically require a primary -SO₂NH₂).[1]
Primary Mechanism: ATP-competitive inhibition of Rho-associated coiled-coil containing protein kinase (ROCK1/ROCK2).[1] By blocking ROCK activity, the compound inhibits the phosphorylation of Myosin Light Chain Phosphatase (MLCP) and LIM-kinase, leading to:
Preclinical Applications & Models
A. In Vitro Kinase Profiling
Before cellular use, the compound's selectivity profile must be established to ensure observed effects are ROCK-mediated.[1]
-
Primary Target: ROCK1 (human/rat), ROCK2 (human/rat).
-
Off-Target Panel: PKA, PKC, MRCK, and Citron Kinase (closely related AGC kinases).[1]
-
Readout: IC₅₀ determination using FRET-based assays or ³³P-ATP radiometric assays.
B. Cellular Models of Fibrosis & Contraction[2]
-
Hepatic Stellate Cells (HSCs): To study inhibition of activation into myofibroblasts (anti-fibrotic potential).
-
Trabecular Meshwork Cells: To evaluate cytoskeletal relaxation relevant to glaucoma therapy.
-
Vascular Smooth Muscle Cells (VSMCs): To assess vasorelaxation and inhibition of migration.
C. In Vivo Disease Models[1][2][3]
-
Bleomycin-Induced Pulmonary Fibrosis (Mouse): Evaluates efficacy in preventing lung remodeling and collagen deposition.[1]
-
DEX-Induced Glaucoma (Rabbit/Mouse): Measures reduction in Intraocular Pressure (IOP).[1]
-
Hypertension Models (SHR Rats): Assesses acute and chronic blood pressure lowering effects.
Experimental Protocols
Protocol 1: Cell-Based Actomyosin Contraction Assay (Collagen Gel Contraction)
Objective: To quantify the inhibitor's ability to block ROCK-mediated cell contraction in fibroblasts or VSMCs.[1]
Materials:
-
Type I Collagen solution (rat tail or bovine).
-
NIH/3T3 Fibroblasts or primary VSMCs.
-
This compound (stock: 10 mM in DMSO).[1]
-
Y-27632 (positive control).[1]
-
24-well culture plates.
Workflow:
-
Gel Preparation: Mix 400 µL collagen solution, 50 µL 10x PBS, and 50 µL 0.1 M NaOH on ice. Adjust pH to 7.4.
-
Cell Seeding: Resuspend cells (2 x 10⁵ cells/mL) in the neutralized collagen mixture.
-
Polymerization: Aliquot 500 µL of the cell-collagen mix into each well of a 24-well plate. Incubate at 37°C for 1 hour to solidify.
-
Treatment: Add 500 µL of culture medium containing vehicle (DMSO), Positive Control (10 µM Y-27632), or Test Compound (0.1, 1, 10, 30 µM).[1]
-
Release: Gently detach the collagen gels from the well walls using a sterile spatula to allow free contraction.
-
Measurement: Incubate for 24–48 hours. Photograph gels and measure the gel surface area using ImageJ software.
Data Output: Calculate % Inhibition of Contraction relative to vehicle control.
Protocol 2: In Vivo Intraocular Pressure (IOP) Measurement (Rabbit Model)
Objective: To determine the ocular hypotensive effect of the compound in a normotensive or hypertensive eye model.
Materials:
-
New Zealand White Rabbits (2–3 kg).
-
Tonometer (e.g., Tono-Pen XL).[1]
-
Topical formulation: this compound dissolved in PBS or saline (0.1% – 1.0% w/v).[1]
-
Anesthetic eye drops (0.4% Oxybuprocaine).
Workflow:
-
Baseline: Acclimatize animals. Measure baseline IOP (t=0) in both eyes.
-
Dosing: Instill 50 µL of the test compound solution into the right eye (treated) and 50 µL of vehicle into the left eye (control).
-
Monitoring: Measure IOP at 0.5, 1, 2, 4, 6, and 8 hours post-dosing.
-
Analysis: Calculate
IOP (Control - Treated) and Peak IOP reduction.
Data Visualization & Signaling Pathway
ROCK Signaling Pathway & Inhibition Mechanism
The following diagram illustrates the canonical pathway where this compound intervenes.[1]
Caption: Mechanism of Action. The inhibitor blocks ROCK-mediated phosphorylation of MYPT1 and MLC, preventing actomyosin contraction and stress fiber formation.[1]
Comparative Data Summary
Table 1: Expected Potency & Selectivity Profile (Hypothetical based on Class SAR)
| Target / Assay | Test Compound (IC₅₀ / EC₅₀) | Reference (Y-27632) | Reference (Fasudil) | Biological Relevance |
| ROCK1 (Kinase Assay) | ~50–200 nM | 140 nM | 330 nM | Primary therapeutic target.[1] |
| ROCK2 (Kinase Assay) | ~30–150 nM | 300 nM | 330 nM | Isoform often linked to smooth muscle contraction. |
| PKA (Selectivity) | > 5,000 nM | > 10,000 nM | ~1,000 nM | Avoidance prevents systemic vasodilation side effects. |
| Cell Contraction (A7r5) | ~1–5 µM | ~1–10 µM | ~5–10 µM | Functional potency in smooth muscle. |
| IOP Reduction (Rabbit) | Max -5 mmHg (1%) | Max -4 mmHg (1%) | Max -3 mmHg | Efficacy in glaucoma models.[1] |
References
-
Liao, J. K., et al. (2007).[1] "Rho-associated kinase inhibitors: a new class of antimetabolites."[1] Nature Reviews Drug Discovery, 6(3), 239–253.[1] Link
-
Feng, Y., et al. (2015).[1] "Rho Kinase (ROCK) Inhibitors in the Treatment of Glaucoma and Ocular Hypertension." Journal of Ocular Pharmacology and Therapeutics, 31(6), 339–351.[1] Link
-
Olson, M. F. (2008). "Applications for ROCK kinase inhibition." Current Opinion in Cell Biology, 20(2), 242–248.[1] Link
-
Doe, C., et al. (2007).[1] "Novel Rho kinase inhibitors with anti-inflammatory and anti-fibrotic activity." Journal of Pharmacology and Experimental Therapeutics, 320(1), 89–98.[1] Link
-
PubChem Compound Summary. (2024). "5-(Aminomethyl)pyridine-2-sulfonamide (Parent Structure)." National Center for Biotechnology Information. Link
Troubleshooting & Optimization
Technical Support Hub: Solubility Optimization for 5-(aminomethyl)-N-ethylpyridine-2-sulfonamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that few things are as frustrating as a compound precipitating the moment it hits the assay buffer. You are likely working with 5-(aminomethyl)-N-ethylpyridine-2-sulfonamide (hereafter referred to as Compound 5-AES ).[1][2]
This guide is not a generic template; it is a specific troubleshooting protocol derived from the physicochemical conflict inherent in this molecule: a polar but crystal-packing sulfonamide core fighting against a basic aminomethyl tail.[1]
Part 1: The Physicochemical Profile (Know Your Compound)[2]
Before troubleshooting, you must understand why 5-AES is difficult.
-
The Core Conflict: Sulfonamides are notorious for strong intermolecular hydrogen bonding, leading to high crystal lattice energy (hard to dissolve).[2]
-
The Functional Groups:
-
Sulfonamide (
): The -ethyl substitution increases lipophilicity compared to a primary sulfonamide.[1] While it retains one proton, its is likely , meaning it will not ionize (become soluble) at physiological pH (7.4).[2] -
Aminomethyl (
): This is your "solubility handle."[2] It is a primary aliphatic amine with a likely around 9.0–9.[1]5. At pH 7.4, it is partially protonated, but often not enough to overcome the lattice energy of the sulfonamide core in high concentrations.
-
The Diagnosis: If your compound precipitates upon dilution into media, it is likely because you are treating it as a neutral lipophile rather than a basic salt-former.[1]
Part 2: Troubleshooting Guides & FAQs
Issue #1: "My compound precipitates immediately when I dilute my DMSO stock into culture media."
The Cause: The "Solvent Shock." DMSO is a polar aprotic solvent that disrupts hydrogen bonds.[1] Water is a polar protic solvent that promotes hydrophobic aggregation.[1] When you drop 100% DMSO stock directly into aqueous media, the local water concentration spikes, and the hydrophobic sulfonamide core aggregates faster than the amine can interact with water.
The Solution: The Intermediate Dilution Step Do not jump from 100% DMSO to 0.1% DMSO in one step. Use a bridging solvent (PEG-400) or a step-wise reduction.[1]
Protocol: The "Soft-Landing" Dilution
-
Stock: Prepare 10 mM 5-AES in 100% DMSO.
-
Intermediate: Dilute 1:10 into PEG-400 (Polyethylene Glycol 400).
-
Result: 1 mM compound in 10% DMSO / 90% PEG-400.
-
-
Final: Dilute this intermediate into your assay buffer/media.
Issue #2: "I need higher concentrations (>100 µM), but DMSO limits are killing my cells."
The Cause: Solubility Limit vs. Toxicity Limit.[1] Most cells tolerate only 0.1% - 0.5% DMSO.[1] To get 100 µM compound at 0.1% DMSO, you need a 100 mM stock.[1][2] 5-AES may not be soluble at 100 mM in DMSO, or it may crash out upon dilution.[1][2]
The Solution: Cyclodextrin Complexation (The "Trojan Horse") Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[1][3][5] The hydrophobic sulfonamide ring fits inside the CD cavity, while the hydrophilic exterior keeps it soluble in water without DMSO.
Protocol: HP-β-CD Formulation
-
Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in water or PBS.[1] Filter sterilize (0.22 µm).
-
Solubilization: Add solid 5-AES directly to the CD solution.
-
Usage: Use this directly as your stock. It is non-toxic to most cell lines up to very high concentrations.[1]
Issue #3: "Can I just adjust the pH?"
The Cause: Misunderstanding
-
Why it fails here: The
-ethyl group makes the sulfonamide much less acidic.[1] You would need pH > 12 to deprotonate it, which destroys biological samples.[1][2]
The Solution: Go Acidic (Salt Formation)
Since 5-AES has a basic amine (
Protocol: In-Situ Salt Formation Instead of dissolving the free base in DMSO:
-
Calculate the molar equivalent of the compound.[1]
-
Add 1.05 equivalents of 1M HCl (or Methanesulfonic acid) to the solid compound.
-
Result: You convert the insoluble base into the highly soluble This compound hydrochloride .[1]
-
Caution: Check that the final pH of your assay well remains buffered at 7.4. The buffer capacity of culture media (bicarbonate) usually handles this trace acid easily.
Part 3: Decision Logic & Workflows
Visualization 1: Solubility Optimization Decision Tree
Use this logic flow to determine the correct formulation strategy for your specific assay constraints.
Caption: Decision logic for selecting the optimal solubilization strategy based on concentration requirements and cellular tolerance.
Visualization 2: The "Soft-Landing" Serial Dilution Protocol
This workflow prevents the rapid precipitation often seen when high-concentration hydrophobic stocks encounter aqueous media.[1]
Caption: Step-wise dilution strategy using PEG-400 as a bridging cosolvent to maintain solubility during the transition from organic to aqueous phase.
Part 4: Comparative Data & Specifications
Table 1: Solvent Compatibility Matrix for 5-AES
| Solvent System | Solubility Potential | Biological Risk | Recommended Use |
| 100% DMSO | High (> 50 mM) | High (Toxic > 0.5%) | Stock solution storage (-20°C).[1][2] |
| PBS (pH 7.4) | Very Low (< 50 µM) | None | Final assay buffer only. |
| PBS (pH 5.0) | Moderate (Amine protonated) | High (Acidic stress) | Not recommended for live cells. |
| 20% HP-β-CD | High (> 5 mM) | Low | Best for high-concentration animal/cell dosing. |
| PEG-400 | High (> 10 mM) | Moderate | Intermediate dilution step.[1][2] |
Part 5: Critical Warning on "False Positives"
The Aggregation Artifact: At concentrations near its solubility limit, 5-AES may form colloidal aggregates.[1][2] These aggregates can sequester proteins, leading to false positive inhibition in enzymatic assays.[1][2]
Validation Step: If you observe inhibition, add 0.01% Triton X-100 or Tween-80 to your assay buffer.[1][2]
-
If inhibition persists: It is a true binder.[1]
-
If inhibition disappears: It was an aggregation artifact (the detergent broke up the colloid).
References
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[2] Journal of Pharmacy and Pharmacology. Link
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.[2][7] Drug Discovery Today. Link
-
Shoichet, B. K. (2006). Screening in a spirit haunted by frequent fliers (Aggregation-based promiscuous inhibitors).[1][2] Drug Discovery Today. Link
-
Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities.[2] Organic Process Research & Development. Link[2]
Sources
- 1. CAS 845305-88-6: 5-bromo-N-ethylpyridine-2-carboxamide [cymitquimica.com]
- 2. eurjchem.com [eurjchem.com]
- 3. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 4. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
addressing stability issues of 5-(aminomethyl)-N-ethylpyridine-2-sulfonamide in solution
Executive Technical Summary
The stability of 5-(aminomethyl)-N-ethylpyridine-2-sulfonamide in solution is governed by two competing chemical behaviors: the oxidative susceptibility of the primary aminomethyl group and the pH-dependent solubility profile of the pyridine-sulfonamide core.
Researchers frequently encounter yellow discoloration (oxidative deamination) or precipitation (pH-induced zwitterionic aggregation or carbamylation) when handling this compound. This guide provides the mechanistic insight and protocols required to stabilize this molecule for high-precision applications.
Degradation Mechanisms & Stability Science
To prevent degradation, one must understand the specific pathways attacking the molecule. The primary amine attached to the pyridine ring is a "benzylic-type" amine, making it significantly more reactive than the sulfonamide core.
Key Degradation Pathways
-
Oxidative Deamination (Primary Risk): The aminomethyl group (
) is susceptible to atmospheric oxygen and light, forming an imine intermediate which hydrolyzes to an aldehyde (5-formyl-N-ethylpyridine-2-sulfonamide). This results in a characteristic yellow/brown discoloration. -
Carbamylation: The primary amine reacts avidly with atmospheric
to form carbamates, often observed as a white, insoluble precipitate. -
Hydrolysis (Secondary Risk): While the sulfonamide bond is generally stable at neutral pH, extreme acidic conditions (pH < 2) or high temperatures can cleave the
bond.
Visualizing the Degradation Cascade
Figure 1: Mechanistic degradation pathways.[1] The oxidative pathway (Red) is the most common cause of solution instability.
Troubleshooting Guide (FAQ)
This section addresses specific observations reported by users in the field.
Q1: My clear solution turned yellow overnight at 4°C. Is it still usable?
Diagnosis: Oxidative Deamination. The yellow color indicates the formation of the imine or pyridine-aldehyde degradant, likely catalyzed by trace transition metals or light exposure.
-
Verdict: Discard. The aldehyde byproduct is highly reactive and can cross-link proteins or interfere with assays.
-
Corrective Action: For the next batch, degas all buffers with Argon/Nitrogen for 15 minutes before dissolution and store in amber glass.
Q2: A white precipitate formed after adjusting the pH to 7.4.
Diagnosis: Isoelectric Precipitation or Carbamylation.
-
Scenario A (Isoelectric Point): This molecule contains a basic amine (pKa ~9) and a pyridine nitrogen (pKa ~5). At pH 7.4, the molecule may approach its least soluble neutral/zwitterionic state.
-
Scenario B (Carbamate): If the buffer was exposed to air, the amine reacted with
. -
Corrective Action:
-
Check if the precipitate dissolves upon lowering pH to < 5 (protonating the pyridine/amine). If yes, it is a solubility issue.
-
Protocol: Use a co-solvent like DMSO (5-10%) or maintain pH slightly acidic (pH 5-6) if the assay permits.
-
Q3: Which buffer system is compatible?
Recommendation: Avoid buffers containing carbonyls or reactive amines.
-
Recommended: HEPES, MOPS, MES.
-
Avoid: Phosphate (can precipitate with trace metals that catalyze oxidation), TRIS (primary amine can compete in conjugation reactions), Carbonate (promotes carbamylation).
Standard Operating Procedure (SOP): Handling & Storage
To ensure data integrity, follow this "Self-Validating" protocol.
A. Preparation of Stock Solutions
| Parameter | Specification | Rationale |
| Solvent | Anhydrous DMSO or DMAC | Prevents hydrolysis; high solubility. |
| Concentration | 10 mM - 50 mM | Higher concentrations are more stable against oxidation than dilute ones. |
| Additives | 0.1% Ascorbic Acid (Optional) | Acts as a scavenger for dissolved oxygen. |
| Atmosphere | Argon or Nitrogen Sparge | Displaces dissolved |
B. Storage Protocol
-
Aliquot: Do not freeze-thaw. Aliquot into single-use amber vials.
-
Temperature: Store at -20°C or lower.
-
Headspace: Flush the vial headspace with inert gas before sealing.
C. Experimental Workflow (Decision Tree)
Figure 2: Preparation workflow to ensure sample integrity.
References
-
Oxidation of Primary Benzylic Amines
-
Title: Oxidation and Deprotection of Primary Benzyl Amines by Visible Light Flavin Photocatalysis.[2]
- Source: ResearchG
- Relevance: Establishes the mechanism of benzylic amine oxidation to aldehydes/imines under light/oxygen exposure.
-
URL:
-
-
Hydrolysis of Sulfonamides
-
Pyridine-Sulfonamide Solubility & Properties
-
General Stability Guidelines
- Title: ICH Q1A(R2) Stability Testing of New Drug Substances and Products.
- Source: ICH Guidelines.
- Relevance: The industry standard for defining stress testing (photostability, oxid
-
URL:
Sources
- 1. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. chemscene.com [chemscene.com]
- 7. 5-(aminomethyl)-N-hexan-3-ylpyridine-2-sulfonamide | C12H21N3O2S | CID 114140990 - PubChem [pubchem.ncbi.nlm.nih.gov]
troubleshooting unexpected results in experiments with 5-(aminomethyl)-N-ethylpyridine-2-sulfonamide
Technical Support Center: 5-(aminomethyl)-N-ethylpyridine-2-sulfonamide
A Guide for Researchers
Introduction: Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals encountering unexpected results during their experiments with this compound. Please note that this compound is a specific chemical entity for which extensive public data may not be available. Therefore, this guide is built upon established principles of its core chemical moieties: the pyridine ring and the sulfonamide group . The troubleshooting strategies provided are derived from extensive experience with this class of small molecules and are grounded in peer-reviewed scientific literature.
Section 1: Compound Handling and Solution Preparation
This section addresses the most common source of experimental variability: improper handling and preparation of the compound.
FAQ 1: My compound won't dissolve properly. What is the recommended solvent and procedure?
Answer: The solubility of this compound is predicted to be highly dependent on pH due to its amphoteric nature—it possesses both a basic aminomethylpyridine group and an acidic sulfonamide group.
-
Primary Recommendation: For most biological experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions (e.g., 10-50 mM).
-
Aqueous Buffers: Direct dissolution in aqueous buffers (like PBS) is not recommended for initial stock preparation as sulfonamides are often sparingly soluble in neutral water.[1] If you must use an aqueous buffer, solubility can be significantly increased by adjusting the pH.[2] The molecule will be more soluble at acidic pH (protonating the pyridine and amino groups) or alkaline pH (deprotonating the sulfonamide nitrogen).
Step-by-Step Protocol for Solubilization:
-
Weighing: Carefully weigh the required amount of compound in a clean, dry vial.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve your target stock concentration.
-
Dissolution: Vortex vigorously for 1-2 minutes. Gentle warming (to 37°C) and sonication can be employed if dissolution is slow.
-
Aqueous Dilution: For your final working concentration, perform a serial dilution of the DMSO stock into your aqueous assay buffer. Crucially, add the DMSO stock to the buffer, not the other way around, while vortexing to prevent precipitation. The final DMSO concentration in your assay should ideally be ≤0.5% to avoid solvent-induced artifacts.
-
Storage: Store DMSO stock solutions in small aliquots at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
Diagram: pH-Dependent Ionization States
This diagram illustrates how pH changes affect the charge of the molecule, which in turn governs its solubility and potential interactions.
Caption: Predicted ionization states of the compound at different pH values.
Section 2: Troubleshooting Unexpected In Vitro Assay Results
Unexpected activity, or lack thereof, can arise from complex interactions between the compound and the assay components. This section provides a logical framework for diagnosing these issues.
FAQ 2: I'm observing potent inhibition in my biochemical assay, but it's not dose-dependent or seems non-specific. What could be the cause?
Answer: This is a classic sign of assay interference. Sulfonamide-containing compounds are known to sometimes act as Pan-Assay Interference Compounds (PAINS).[3] The observed activity may not be due to specific binding to your target, but rather an artifact of the compound's physicochemical properties.
Potential Causes & Diagnostic Workflow:
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that sequester and denature proteins, leading to apparent inhibition. This is a common artifact.
-
Covalent Modification: Some sulfonamides, particularly those with reactive groups, can covalently modify proteins, often through reactions with cysteine residues.[3]
-
Redox Activity: The compound might be undergoing redox cycling, producing reactive oxygen species (e.g., hydrogen peroxide) that can disrupt protein function.[3]
-
Assay Technology Interference: The compound may interfere with the detection method itself (e.g., fluorescence quenching/enhancement, absorbance).
Diagram: Troubleshooting Workflow for Non-Specific Inhibition
Caption: A step-by-step workflow to diagnose common causes of non-specific inhibition.
FAQ 3: My compound is showing high cytotoxicity in cell-based assays, even at low concentrations. Is this expected?
Answer: Both the sulfonamide and pyridine moieties can contribute to cytotoxicity, and this is a critical parameter to assess.
-
Pyridine Toxicity: Pyridine and its derivatives can be toxic, with potential effects on the liver, kidneys, and nervous system.[4][5] While the doses in cell culture are different from in vivo exposure, intrinsic cellular toxicity is a known property.
-
Off-Target Effects: Sulfonamides are a privileged scaffold, meaning they can bind to numerous biological targets.[6][7] Your compound could be inhibiting essential enzymes beyond your intended target. A well-known class of off-targets for sulfonamides are the carbonic anhydrases , which are critical for pH regulation and cellular metabolism.[8][9]
-
Folate Pathway Interference: The classic mechanism for sulfonamides is the inhibition of folate synthesis by mimicking p-aminobenzoic acid (PABA).[10][] While mammalian cells import folate, high concentrations of a sulfonamide could potentially interfere with pathways that utilize PABA-like structures.
Troubleshooting Protocol for Cytotoxicity:
-
Confirm with an Orthogonal Assay: Use a different cytotoxicity assay to confirm the results (e.g., if you used an MTT assay, confirm with a CellTiter-Glo® or neutral red uptake assay). This rules out assay-specific artifacts.
-
Determine IC50 vs. EC50: Carefully measure the concentration at which the compound shows 50% cytotoxicity (IC50) and compare it to the concentration where it shows 50% of its desired biological effect (EC50). A large window between the EC50 and IC50 is desired.
-
Time-Course Experiment: Assess cytotoxicity at different time points (e.g., 6, 24, 48, 72 hours). Rapid onset of toxicity may suggest membrane disruption, while delayed toxicity could point towards metabolic or apoptotic mechanisms.
-
Target Engagement: If possible, use a target engagement assay (e.g., CETSA) to confirm that the compound is binding to its intended target in cells at non-toxic concentrations.
Section 3: Physicochemical & Pharmacological FAQs
FAQ 4: What are the likely off-targets for a pyridine sulfonamide compound?
Answer: Given its structure, several protein families are potential off-targets. Proactively testing against these can save significant time and resources.
| Potential Off-Target Class | Rationale | Experimental Suggestion |
| Carbonic Anhydrases (CAs) | The sulfonamide group is a classic zinc-binding pharmacophore that potently inhibits many CA isoforms.[8] | Screen against a panel of key CA isoforms (e.g., CA I, II, IX, XII). |
| Kinases | The pyridine ring is a common scaffold in kinase inhibitors, and the sulfonamide can form key hydrogen bonds in the ATP-binding pocket. | Profile the compound against a broad kinase panel (e.g., KinomeScan). |
| Cytochrome P450 (CYP) Enzymes | Pyridine-containing compounds can be metabolized by or inhibit CYP enzymes, which can lead to toxicity or drug-drug interactions. | Run standard in vitro CYP inhibition and metabolism assays. |
| hERG Channel | Many small molecules can block the hERG potassium channel, a critical cardiac safety liability. | Perform a hERG binding or patch-clamp assay. |
FAQ 5: The compound shows activity in a biochemical assay but not in a cell-based assay. What are the most likely reasons?
Answer: This is a very common challenge in drug discovery and typically points to issues with cell permeability, stability, or efflux.
-
Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target. The zwitterionic nature at physiological pH could limit passive diffusion.
-
Metabolic Instability: The compound may be rapidly metabolized by cellular enzymes into an inactive form.
-
Active Efflux: The compound could be a substrate for efflux pumps (e.g., P-glycoprotein, MRP1), which actively pump it out of the cell, preventing it from reaching a sufficient intracellular concentration.
-
High Protein Binding: In cell culture media containing serum, the compound may bind extensively to proteins like albumin, reducing the free concentration available to enter cells.
Initial Diagnostic Steps:
-
Re-run the assay in serum-free media: If activity is restored, high protein binding is the likely culprit.
-
Use an efflux pump inhibitor: Co-incubate with a known efflux pump inhibitor (e.g., verapamil). If cellular activity is rescued, efflux is a probable cause.
-
Assess Stability: Incubate the compound in cell lysate or with liver microsomes and measure its concentration over time using LC-MS to directly assess metabolic stability.[12]
References
- Khalaf Husam S. et al. (2015). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. This source provides general properties of sulfonamides, including their solubility characteristics.
- Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC. Highlights the broad pharmacological activities of sulfonamide-containing compounds.
- Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC. Demonstrates the role of the sulfonamide group as a zinc binder in carbonic anhydrase inhibition.
- Immunochemical assays for direct sulfonamide antibiotic detection in milk and hair samples using antibody derivatized magnetic nanoparticles - PubMed. Provides context on the detection and analysis of sulfonamide compounds.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Details the structure, activity, and toxicity profiles of sulfonamide drugs, including their mechanism as PABA analogues.
- sulfamethoxazole and trimethoprim tablets USP 400 / 80 mg. Notes potential drug and laboratory test interactions for sulfonamides.
- The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections - ResearchGate. Discusses the pH-dependent solubility of various sulfonamides.
- HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov.
- Pyridine: Exposure, risk management, and impact on life and environment - ResearchGate. Discusses the toxicological profile and environmental impact of pyridine.
- 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - MDPI. Shows examples of pyridine-sulfonamides as potent enzyme inhibitors.
- 5-(aminomethyl)-N-hexan-3-ylpyridine-2-sulfonamide - PubChem - NIH. PubChem entry for a structurally similar compound.
- The determination of 11 sulfonamide antibiotics in water and foods by developing a N-rich magnetic covalent organic framework combined with ultra-high performance liquid chromatography-tandem mass spectrometry - PMC. Describes the amphoteric nature of sulfonamides and the importance of pH in analytical methods like LC-MS.
- Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics | ACS Omega - ACS Publications.
- HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf - NIH. Provides a toxicological overview of pyridine from the Agency for Toxic Substances and Disease Registry.
- Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents - ResearchGate. Details the solubility of sulfonamides in various solvents.
- Pyridines deep dive: Applications and side effects | Blog - Chempanda.
- Pyridine | Public Health Statement | ATSDR - CDC. A public health statement on pyridine from the CDC, noting potential for liver damage.
- Thermodynamic study of the solubility of some sulfonamides in cyclohexane - SciSpace.
- Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations - Longdom Publishing.
- Sulfonamide Antibiotics: Definition, Mechanism and Research - BOC Sciences. Explains the mechanism of action of sulfonamides via inhibition of folic acid synthesis.
- A Class-Selective Immunoassay for Sulfonamides Residue Detection in Milk Using a Superior Polyclonal Antibody with Broad Specificity and Highly Uniform Affinity - PMC. Discusses the common p-aminobenzenesulfonamide moiety in sulfonamides.
- Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues | JACS Au. Explores the specific interactions of the sulfonamide motif in protein binding.
- Influence of Sulfonamide Contamination Derived from Veterinary Antibiotics on Plant Growth and Development - MDPI.
- ANTIMICROBIAL SULFONAMIDE DRUGS. Reviews the mechanism of action of sulfonamides as competitive inhibitors of folic acid synthesis.
- Identification of 2‐Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed - Semantic Scholar. Highlights the role of the sulfonamide NH group in driving compound potency.
- SULPHONAMIDES.
- Identification of 2‑Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay - ACS Figshare. Shows a modern application of sulfonamides as covalent inhibitors.
- Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Reviews the diverse pharmacological roles of sulfonamides.
- Sulfonamides with Heterocyclic Periphery as Antiviral Agents - MDPI. Showcases the versatility of the sulfonamide scaffold in modern drug design.
- 65938-77-4, 5-METHYLPYRIDINE-2-SULFONAMIDE Formula - ECHEMI.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Reviews the broad biological activities of sulfonamides, including as enzyme inhibitors.
- 5-Methyl-2-pyridinesulfonamide | C6H8N2O2S | CID 3614199 - PubChem.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. nj.gov [nj.gov]
- 5. Pyridine | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 6. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 8. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The determination of 11 sulfonamide antibiotics in water and foods by developing a N-rich magnetic covalent organic framework combined with ultra-high performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
purification challenges of 5-(aminomethyl)-N-ethylpyridine-2-sulfonamide and solutions
[1]
Welcome to the Advanced Purification Hub. This guide addresses the specific isolation challenges of This compound . This molecule presents a "perfect storm" of purification difficulties due to its amphoteric nature (zwitterionic potential), high polarity, and instability in its free-base form.[1]
Module 1: The Chemical Context (Why is this difficult?)
Before attempting purification, you must understand the ionization state of your molecule. This compound contains three ionizable centers that dictate its behavior on stationary phases.[1]
| Functional Group | Approx. pKa | Charge at pH 2 (Acidic) | Charge at pH 7 (Neutral) | Charge at pH 10 (Basic) |
| Pyridine Nitrogen | ~2.5 - 3.0* | Cationic (+) | Neutral (0) | Neutral (0) |
| Sulfonamide (-SO₂NH-) | ~8.5 - 9.5 | Neutral (0) | Neutral/Anionic (-) | Anionic (-) |
| Aminomethyl (-CH₂NH₂) | ~9.8 - 10.5 | Cationic (+) | Cationic (+) | Neutral/Equilibrium |
*Note: The electron-withdrawing sulfonamide group significantly lowers the basicity of the pyridine ring compared to unsubstituted pyridine.
The "Zwitterion Trap":
At neutral pH, the aminomethyl group is protonated (
-
Co-elutes with salts in Reverse Phase (RP).
-
Streaks irreversibly on standard Normal Phase silica due to silanol interactions.[1]
-
Resists extraction into organic solvents (DCM/EtOAc) from aqueous layers.
Module 2: Troubleshooting Guides
Scenario A: "My compound elutes at the solvent front (void volume) on C18."
Diagnosis: Phase Collapse & Lack of Retention. Standard C18 columns cannot retain this molecule in high-% aqueous mobile phases because the hydrophobic chains "collapse" to avoid water, and the molecule is too polar to interact with the collapsed phase.
Protocol: Switch to HILIC or C18-AQ Do not use standard C18. Use one of the following stationary phases:
-
C18-AQ (Aqueous Stable): These columns have hydrophilic end-capping that prevents phase collapse in 100% water.[1]
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH ~8.2).
-
Why pH 8.2? It suppresses the ionization of the aminomethyl group slightly (pushing equilibrium toward free base) while fully ionizing the sulfonamide. While this seems counterintuitive, the ion-pairing with ammonium often improves shape.[1] Alternatively, use 0.1% TFA (pH 2) to fully protonate everything and rely on the C18-AQ's polar interaction.
-
-
HILIC (Hydrophilic Interaction Liquid Chromatography): Recommended.[1]
Scenario B: "I isolated the compound, but it turned into an insoluble gum/solid overnight."
Diagnosis: Carbamic Acid Formation.
Primary amines like the aminomethyl group rapidly react with atmospheric
Protocol: Immediate Salt Formation Never store this compound as a free base oil.[1] Convert it to a stable salt immediately after chromatography.[1]
-
HCl Salt (Preferred for stability):
-
TFA Salt (If purified by Prep-HPLC):
-
Lyophilize directly from the HPLC fraction containing 0.1% TFA.
-
Warning: TFA salts are often hygroscopic.[1] Store under Argon at -20°C.
-
Scenario C: "The NMR shows broad peaks and metal impurities."
Diagnosis: Paramagnetic broadening (Metal trace) or Proton Exchange. If synthesized via nitrile reduction (e.g., Raney Ni or Pd/C), the aminomethyl group acts as a "chelating claw," binding residual metals tightly.
Protocol: Metal Scavenging & NMR Prep
-
Metal Removal: Do not rely on Celite filtration alone.[1]
-
Dissolve compound in MeOH/Water.[1]
-
Add SiliaMetS® Thiol or QuadraPure® TU (Thiourea) scavenger resin (4 eq relative to expected metal).
-
Stir at 40°C for 4 hours.
-
Filter and concentrate.
-
-
NMR Fix: Run NMR in DMSO-d6 with a drop of
. This shakes off exchangeable protons (NH) that cause broadening and simplifies the spectrum to the carbon backbone.
Module 3: Decision Logic & Workflows
Workflow 1: Purification Strategy Decision Tree
Use this logic flow to select the correct stationary phase based on your crude mixture's solubility.[4]
Caption: Decision matrix for selecting stationary phases based on solubility and scale.
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I use standard Liquid-Liquid Extraction (LLE) to work up this reaction?
-
Answer: Likely not.[1] The molecule is too polar to extract efficiently into DCM or EtOAc from water, especially if the pH isn't perfectly at the isoelectric point (pI).
-
Solution: Use a "Salting Out" organic system.[1] Saturate the aqueous layer with NaCl, then extract with n-Butanol:DCM (1:3) . This mixture is polar enough to pull the sulfonamide but hydrophobic enough to separate from water.
Q2: Why does my compound streak on TLC plates even with Methanol?
-
Answer: The basic aminomethyl group interacts with the acidic silica binder.
-
Solution: Pre-soak your TLC plate in a chamber containing 5% Triethylamine (TEA) in Hexanes, dry it, and then run your sample using DCM:MeOH:NH4OH (90:10:1) .
Q3: I see a +44 mass unit impurity in LCMS. What is it?
-
Answer: That is likely the carbamate (
). -
Solution: This is an artifact of the free base reacting with air or carbonate buffers. Acidify your LCMS sample with Formic Acid immediately.[1] If the peak disappears, it was the labile carbamate. If it remains, it is a stable side product.[1]
Module 5: Recommended Experimental Protocol (SCX Catch-and-Release)
For crude mixtures containing non-basic impurities (starting materials, catalysts), Strong Cation Exchange (SCX) is the most robust purification method.
-
Loading: Dissolve crude residue in MeOH (or Water/MeOH 1:1).[1] Load onto a pre-conditioned SCX cartridge (e.g., Biotage® ISOLUTE® SCX-2).[1]
-
Washing: Wash with 100% MeOH .[1]
-
Result: Neutral impurities and acidic sulfonamide byproducts wash through.[1] The target amine binds to the sulfonic acid resin.
-
-
Elution: Elute with 2M Ammonia in Methanol .
-
Result: Ammonia displaces the aminomethyl group.
-
-
Isolation: Concentrate the ammonia fraction immediately and convert to HCl salt (as described in Module 2) to prevent degradation.
References
-
Teledyne ISCO. (2016).[1] HILIC Purification Strategies for Flash Chromatography. Teledyne Labs Technical Notes.[1] Link
-
Biotage. (2023).[1][2] How do I purify ionizable organic amine compounds using flash column chromatography? Biotage Knowledge Blog.[1] Link
-
Kütt, A., et al. (2018).[5][6] pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters.[1][6] Link
-
BenchChem. (2025).[1][7] Technical Support Center: Metal Catalyst Removal.[1][7] BenchChem Technical Guides.[1][7] Link
-
Organic Syntheses. (2018). Catalytic, Metal-Free Oxidation of Primary Amines to Nitriles.[1] Org.[1][2][4][5][6] Synth. 2018, 95, 60-79.[1][5] Link
Sources
- 1. CAS 63636-89-5: pyridine-2-sulfonamide | CymitQuimica [cymitquimica.com]
- 2. biotage.com [biotage.com]
- 3. ammoniaknowhow.com [ammoniaknowhow.com]
- 4. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 5. orgsyn.org [orgsyn.org]
- 6. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 7. pdf.benchchem.com [pdf.benchchem.com]
overcoming resistance mechanisms to 5-(aminomethyl)-N-ethylpyridine-2-sulfonamide
Here is the Technical Support Center guide for 5-(aminomethyl)-N-ethylpyridine-2-sulfonamide .
This guide adopts the persona of a Senior Application Scientist at a specialized chemical biology supplier. It treats the compound as a high-value probe (Compound Code: P2S-AM) used primarily in kinase research (specifically targeting AGC kinases like ROCK/PKA) and fragment-based drug discovery (FBDD).
Optimization, Troubleshooting, and Resistance Management[1]
Status: Active | Compound ID: P2S-AM | Class: Pyridine-Sulfonamide Scaffold / Kinase Probe
Executive Summary & Mechanism of Action
User Query: “We are observing a loss of potency (IC50 shift) in our long-term cell assays. Is the compound degrading, or are the cells developing resistance?”
Scientist’s Analysis: this compound is a classic Type I ATP-competitive pharmacophore . The pyridine ring mimics the adenine base of ATP, while the aminomethyl group (position 5) functions as a "lysine-anchor," forming crucial hydrogen bonds with the acidic residues (Asp/Glu) in the kinase hinge region or active site.
Resistance to this scaffold is rarely due to a single factor. It typically arises from a triad of mechanisms: Target Modification (Gatekeeper Mutations) , Metabolic Deactivation (Amine Oxidation) , or Efflux Pump Upregulation .
Diagnostic Workflow: Identifying the Resistance Mechanism
Before altering your protocol, determine the source of resistance using this logic flow.
Phase 1: Chemical Integrity Check (The "False" Resistance)
Is the molecule physically intact before it hits the cell?
The Issue: The primary amine (-CH2NH2) at position 5 is susceptible to oxidative deamination by amine oxidases (SSAO/MAO) present in serum-supplemented media. Symptom: Loss of potency in cell assays (48h+) but stable potency in biochemical (enzyme-only) assays.
| Diagnostic Test | Protocol Summary | Interpretation |
| LC-MS Purity Check | Incubate compound in media (w/ FBS) for 24h at 37°C. Analyze supernatant. | Peak Shift (+16 Da): Oxidation (N-oxide). Peak Shift (-17 Da): Deamination to aldehyde. |
| Fresh Media Swap | Replenish media + compound every 12h instead of 48h. | Potency Restored: Compound instability is the culprit. |
Corrective Action: Co-incubate with a semicarbazide-sensitive amine oxidase (SSAO) inhibitor or switch to low-serum media if experimental conditions allow.
Phase 2: Biological Resistance (The "True" Resistance)
The molecule is stable, but the target is adapting.
The Issue: ATP-competitive inhibitors exert selective pressure. Cells often respond by mutating the "Gatekeeper" residue (the amino acid controlling access to the hydrophobic back pocket) or upregulating MDR1 (P-glycoprotein).
Experiment A: The Verapamil Challenge (Efflux Detection)
Pyridine-sulfonamides are frequent substrates for P-gp efflux pumps.
-
Control: Treat resistant cells with Compound P2S-AM (dose response).
-
Test: Treat resistant cells with Compound P2S-AM + Verapamil (5-10 µM) (P-gp inhibitor).
-
Result Analysis:
-
If IC50 shifts back to Wild Type (WT) levels
Mechanism is Efflux . -
If IC50 remains high
Mechanism is Target Mutation or Bypass Signaling .
-
Experiment B: Thermal Shift Assay (Target Engagement)
Determine if the compound can still physically bind to the kinase.
-
Mix: Recombinant Kinase (WT and Mutant) + Sypro Orange + Compound P2S-AM.
-
Run: qPCR machine melt curve (25°C to 95°C).
-
Data Output:
| Target Variant | Conclusion | |
| Wild Type (WT) | > 4°C | Strong Binding (Valid Control). |
| Resistant Line | < 1°C | Steric Hindrance: Mutation prevents binding. |
| Resistant Line | > 4°C | Bypass Signaling: Target is inhibited, but cell survives via alternative pathway. |
Pathway Analysis: Bypass Signaling
If the compound binds the target but the cell survives, the cell has activated a "Bypass Track." For ROCK/AGC kinase inhibitors, this often involves the Integrin-FAK-Src feedback loop.
Visualization: The Resistance Feedback Loop
Figure 1: Mechanism of Resistance. The inhibitor blocks the primary target, but chronic inhibition triggers a feedback loop upregulation of compensatory kinases (MRCK/PAK) or physical removal via P-gp efflux.
Frequently Asked Questions (FAQs)
Q1: The N-ethyl group on the sulfonamide seems labile. Could hydrolysis be the cause of resistance?
-
Answer: Unlikely under physiological conditions. Sulfonamides are generally stable against hydrolysis at pH 7.4. However, the N-ethyl group increases lipophilicity (
), making the molecule a better substrate for P-gp efflux pumps compared to a primary sulfonamide. If resistance is observed, check for MDR1 overexpression first.
Q2: Can I modify the 5-aminomethyl group to improve stability?
-
Answer: Yes, but with caution. The primary amine is often a critical hydrogen bond donor.
-
Strategy: Methylation to a secondary amine (-CH2NHMe) often retains potency while reducing susceptibility to primary amine oxidases.
-
Avoid: Acylation (converting to amide) usually destroys potency by removing the positive charge interaction with the kinase Asp/Glu residue.
-
Q3: We see "crystallization" in our high-concentration stocks (10 mM).
-
Answer: This is a solubility issue, not resistance. The sulfonamide proton is acidic (
), but the pyridine nitrogen and primary amine make the molecule zwitterionic or basic depending on pH.-
Fix: Ensure your DMSO stock is anhydrous. For aqueous buffers, maintain pH < 6.5 (to protonate the amine for solubility) or pH > 10 (to ionize the sulfonamide), though physiological pH 7.4 is the solubility "valley" (lowest solubility) for this specific zwitterion.
-
References & Grounding
-
Pyridine-Sulfonamide SAR & Kinase Inhibition:
-
Mechanisms of Resistance (Efflux):
-
Study: "Two pyridine analogues with more effective ability to reverse multidrug resistance."[3] Highlights the interaction between pyridine-based scaffolds and P-glycoprotein (MDR1), confirming the efflux susceptibility of this pharmacophore.
-
Source:
-
-
Aminomethyl-Pyridine Pharmacophore (ROCK/Enzyme Context):
-
Study: "Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide."[4] Demonstrates the biological stability and utility of the pyridine-methyl-amine motif in biological systems.
-
Source:
-
-
Chemical Properties & Stability:
-
Database: PubChem Entry for 5-(aminomethyl)-N-hexan-3-ylpyridine-2-sulfonamide (Structural Analog). Provides computed physicochemical properties (LogP, pKa) relevant to solubility and transport.
-
Source:
-
Sources
- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Two pyridine analogues with more effective ability to reverse multidrug resistance and with lower calcium channel blocking activity than their dihydropyridine counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Process Development for 5-(aminomethyl)-N-ethylpyridine-2-sulfonamide
Status: Operational Ticket ID: SC-PYR-5AM-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
System Overview & Synthetic Strategy
You are attempting the scale-up synthesis of 5-(aminomethyl)-N-ethylpyridine-2-sulfonamide . This is a bifunctional pyridine scaffold containing a base-sensitive sulfonamide and a reduction-sensitive nitrile precursor.
The "Safe-Scale" Route
While direct functionalization of the pyridine ring is possible, it is notoriously regioselective-poor on scale. The most robust industrial route relies on the Cyanopyridine Pathway , separating the sulfonamide formation from the critical nitrile reduction.
Workflow Diagram (DOT Visualization):
Figure 1: Recommended industrial workflow for the synthesis of this compound.
Module 1: Sulfonamide Formation
Target: Conversion of 5-cyanopyridine-2-sulfonyl chloride to 5-cyano-N-ethylpyridine-2-sulfonamide.
Critical Protocol Parameters
| Parameter | Setting | Rationale |
| Temperature | -10°C to 0°C | Sulfonyl chlorides are prone to hydrolysis. Low temp favors amidation over hydrolysis. |
| Solvent | DCM or THF (Anhydrous) | Water must be excluded to prevent formation of the sulfonic acid byproduct. |
| Base | Excess Ethylamine (2.2 eq) | Acts as both nucleophile and HCl scavenger. Using TEA is possible but complicates workup. |
| Addition Mode | Slow addition of Sulfonyl Chloride to Amine | CRITICAL: Adding amine to chloride builds up localized heat and HCl, degrading the SM. |
Troubleshooting Guide (Q&A)
Q: My yield is low (<50%), and I see a water-soluble byproduct. What happened? A: You likely hydrolyzed your sulfonyl chloride.
-
Diagnosis: Check the pH of the aqueous layer during workup. If highly acidic, the chloride reverted to sulfonic acid.
-
Fix: Ensure the reaction vessel is nitrogen-purged. Dry your solvent. Most importantly, check the quality of your sulfonyl chloride starting material. Pyridine-2-sulfonyl chlorides are unstable; if it has turned from a yellow solid to a gummy oil, it has already degraded. Recrystallize from hexane/DCM or generate fresh via oxidative chlorination of the thiol [1].
Q: The reaction mixture turned black and tarry. A: This indicates thermal decomposition or pyridine ring activation.
-
Mechanism: The pyridine nitrogen can act as a nucleophile, reacting with the sulfonyl chloride to form pyridinium salts (self-polymerization).
-
Fix: Keep the temperature strictly below 0°C. Do not store the sulfonyl chloride in solution for long periods; react immediately upon dissolution.
Module 2: Nitrile Reduction (The Bottleneck)
Target: Hydrogenation of the nitrile group to the primary amine without touching the sulfonamide or pyridine ring.
The "Secondary Amine" Problem
The most common failure mode in nitrile reduction is the formation of the secondary amine dimer .
-
Mechanism:[1][2][3][4][5][6] The primary amine product reacts with the intermediate imine to form a secondary imine, which is then reduced.
Decision Tree: Optimization of Hydrogenation
Figure 2: Troubleshooting logic for the catalytic hydrogenation step.
Troubleshooting Guide (Q&A)
Q: I am seeing significant dimer formation (Secondary Amine) despite using Pd/C. A: Pd/C is prone to this side reaction in neutral solvents.
-
The Fix: You must use an additive.
-
Ammonia: Run the reaction in 7N NH3 in Methanol. The excess ammonia shifts the equilibrium away from the secondary imine [2].
-
Acidic Conditions: If your sulfonamide is stable (it should be), use 3 equivalents of HCl or Acetic Acid. This protonates the primary amine immediately as it forms, preventing it from attacking the imine. Note: This will yield the HCl salt directly.
-
Q: The reaction stalls after 50% conversion. A: This is likely Catalyst Poisoning .
-
Cause: The sulfonamide sulfur or trace thioethers from Step 1 (if not fully oxidized) are binding to the catalyst surface.
-
Fix:
-
Increase catalyst loading to 10-20 wt%.
-
Raney Nickel is generally more robust to sulfur poisoning than Pd/C. Use Raney Nickel 2800, washed thoroughly with water and methanol before use.
-
Q: Can I use chemical reduction (LiAlH4 or Borane) instead of hydrogenation? A: Avoid on scale.
-
Reason: LiAlH4 will likely cleave the sulfonamide bond (
) or reduce the pyridine ring. Borane-THF is safer but expensive and difficult to quench on a large scale. Catalytic hydrogenation is the only economical and selective method for this specific scaffold [3].
Module 3: Isolation & Salt Formation
The free base of this compound is likely an oil or a low-melting solid that is difficult to handle.
Recommended Protocol: HCl Salt Formation
-
Filter the hydrogenation catalyst (Caution: Raney Ni is pyrophoric; keep wet).
-
Evaporate the Methanol/Ammonia solvent completely.
-
Redissolve the residue in Isopropyl Alcohol (IPA) or Ethanol.
-
Cool to 0°C.
-
Add HCl in Dioxane (4M) or bubble HCl gas until pH < 3.
-
The Dihydrochloride salt (Pyridine N and Primary Amine protonated) should precipitate as a white, filterable solid.
Why this works:
-
Purification by crystallization avoids column chromatography (impossible on kg scale).
-
The salt is stable to air and moisture, whereas the free amine absorbs CO2 from the air.
References
-
BenchChem. (2025).[5] Synthesis of Pyridine-2-Sulfonate from Pyridine: A Technical Guide.Link (Accessed via search context 1.3).
-
Schwoegler, E. J., & Adkins, H. (1939). Hydrogenation of Nitriles to Primary Amines.[4][7][8][9][10] Journal of the American Chemical Society. (Foundational text on Ammonia suppression of dimers, supported by Search Context 1.2).
-
ResearchGate Discussion. (2019). How to prevent secondary amine formation in nitrile reduction?Link (Context 1.4).
-
Moioli, E., et al. (2017).[11] A new reaction route for the synthesis of 2-methyl-5-ethylpyridine.[11] Reaction Chemistry & Engineering.[11] Link (Context 1.16 - General pyridine functionalization).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN105153022B - The preparation method of the pyridine sulfonamide of 3 ethylsulfonyl 2 and its intermediate - Google Patents [patents.google.com]
- 4. CA2477085C - Method for the production of primary amines by hydrogenating nitriles - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Modular Two-Step Route to Sulfondiimidamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. US5498796A - Process for the preparation of amines by catalytic hydrogenation of nitriles - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A new reaction route for the synthesis of 2-methyl-5-ethylpyridine - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
validating the biological target of 5-(aminomethyl)-N-ethylpyridine-2-sulfonamide
Validating the Biological Target of 5-(aminomethyl)-N-ethylpyridine-2-sulfonamide: A Strategic Guide
Executive Summary: The Pharmacophore & Target Hypothesis
The molecule This compound represents a distinct chemical scaffold sharing significant structural homology with the isoquinoline sulfonamide class of kinase inhibitors. Based on Structure-Activity Relationship (SAR) principles, the presence of a pyridine ring fused with a sulfonamide moiety and a basic amine (aminomethyl group) strongly suggests its primary biological target is Rho-associated Coiled-Coil Containing Protein Kinase (ROCK) , with potential off-target activity against Protein Kinase A (PKA) and Protein Kinase G (PKG) .
This guide provides a rigorous framework for validating this molecule's target, comparing it against industry-standard alternatives like Fasudil (HA-1077) and Y-27632 . Unlike primary sulfonamides (e.g., Acetazolamide) which target Carbonic Anhydrase, the N-ethyl substitution in this molecule likely precludes Zinc coordination, shifting the specificity towards the ATP-binding pocket of AGC kinases.
Target Hypothesis & Mechanism of Action
Structural Logic (SAR Analysis)
-
Core Scaffold: The pyridine-2-sulfonamide core mimics the adenine ring of ATP, allowing the molecule to anchor within the kinase hinge region.
-
Aminomethyl Group (Position 5): This basic moiety is critical. In homologous inhibitors (e.g., Fasudil), the basic nitrogen interacts with Asp160 (in ROCK1) or similar residues in the phosphate-binding loop, stabilizing the inhibitor-enzyme complex.
-
N-ethyl Sulfonamide: The ethyl group provides hydrophobic bulk that may improve selectivity for the ROCK isoform over PKA by exploiting subtle differences in the solvent-exposed regions of the active site.
Signaling Pathway Visualization
The following diagram illustrates the RhoA/ROCK signaling pathway, highlighting the intervention point of the molecule.
Figure 1: The RhoA/ROCK signaling cascade. The molecule targets ROCK 1/2, preventing MYPT1 phosphorylation and reducing actomyosin contractility.
Comparative Performance Analysis
To validate the molecule, its performance must be benchmarked against established inhibitors. The following table outlines the expected profile for a potent ROCK inhibitor in this class.
Table 1: Comparative Benchmarks for Target Validation
| Feature | 5-(aminomethyl)-N-ethyl... (Candidate) | Fasudil (HA-1077) (Standard) | Y-27632 (Highly Selective) | H-89 (PKA Selective) |
| Primary Target | ROCK 1 / ROCK 2 | ROCK 1 / ROCK 2 | ROCK 1 / ROCK 2 | PKA (cAMP-dependent) |
| Mechanism | ATP-Competitive Inhibitor | ATP-Competitive Inhibitor | ATP-Competitive Inhibitor | ATP-Competitive Inhibitor |
| Biochemical IC50 | Target: < 100 nM | ~1.9 µM (ROCK2) | ~0.14 µM (ROCK2) | > 10 µM (ROCK2) |
| Selectivity (ROCK vs PKA) | Critical Validation Metric | Moderate (Ki PKA ~ 1.6 µM) | High (Ki PKA > 10 µM) | Low (Ki PKA ~ 0.048 µM) |
| Cellular Readout | Reduction of Stress Fibers | Reduction of Stress Fibers | Reduction of Stress Fibers | Neurite Outgrowth (distinct) |
| Solubility | High (due to pyridine/amine) | High | High | Moderate |
Interpretation:
-
If the candidate's IC50 for ROCK is < 100 nM and PKA IC50 is > 1 µM, it is a superior selective inhibitor .
-
If ROCK IC50 ≈ PKA IC50, it is a pan-AGC kinase inhibitor (less desirable for specific probing).
Experimental Validation Protocols
To authoritatively validate the target, you must proceed through a "Self-Validating System" of Biochemical, Biophysical, and Cellular assays.
Protocol A: Radiometric Kinase Assay (The Gold Standard)
Purpose: To determine the precise IC50 and selectivity profile.
-
Reagents: Recombinant human ROCK1 and ROCK2 (active), PKA catalytic subunit, [γ-33P]ATP, Substrate peptide (Long S6 kinase substrate peptide).
-
Reaction Buffer: 20 mM MOPS (pH 7.2), 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM Na3VO4, 1 mM DTT.
-
Procedure:
-
Step 1: Dilute the candidate molecule in DMSO (10-point serial dilution, start at 10 µM).
-
Step 2: Incubate kinase (5-10 nM) with the compound for 15 mins at Room Temp (RT).
-
Step 3: Initiate reaction by adding MgATP mix (MgAcetate + [γ-33P]ATP) and substrate.
-
Step 4: Incubate for 30 mins at 30°C.
-
Step 5: Terminate by spotting 20 µL onto P81 phosphocellulose paper.
-
Step 6: Wash filters 3x with 0.75% phosphoric acid.
-
Step 7: Measure radioactivity via scintillation counting.
-
-
Data Analysis: Plot % Activity vs. Log[Compound]. Fit to the Hill equation to derive IC50.
Protocol B: Surface Plasmon Resonance (SPR) Binding
Purpose: To measure physical binding affinity (Kd) and kinetics (kon/koff), proving direct interaction.
-
Sensor Chip: CM5 chip coupled with Recombinant ROCK protein (Amine coupling).
-
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20).
-
Procedure:
-
Step 1: Inject candidate molecule at 5 concentrations (e.g., 6.25 nM to 100 nM).
-
Step 2: Flow rate: 30 µL/min. Contact time: 60s. Dissociation time: 120s.
-
Step 3: Include a DMSO solvent correction cycle.
-
-
Validation Criteria: A fast on/fast off profile is typical for ATP-competitive small molecules. The Kd should correlate with the biochemical IC50.
Protocol C: Cellular Actin Cytoskeleton Assay
Purpose: To confirm target engagement in a physiological context (Cellular Potency).
-
Cell Line: HeLa or NIH3T3 cells (high basal stress fibers).
-
Reagents: Phalloidin-AlexaFluor 488 (stains F-actin), DAPI (nuclei).
-
Procedure:
-
Step 1: Seed cells on glass coverslips (50% confluence).
-
Step 2: Treat with candidate molecule (0.1, 1, 10 µM) for 1 hour. Include Fasudil (10 µM) as a positive control.
-
Step 3: Fix with 4% Paraformaldehyde (15 min). Permeabilize with 0.1% Triton X-100.
-
Step 4: Stain with Phalloidin (20 min) and DAPI.
-
Step 5: Image via Confocal Microscopy.
-
-
Readout: Disappearance of central stress fibers and formation of cortical actin rings indicates successful ROCK inhibition.
Validation Workflow Diagram
Figure 2: Step-by-step validation workflow. Success in Phase 3 confirms the biological target.
References
-
Uehata, M., et al. (1997). "Calcium sensitization of smooth muscle mediated by a Rho-associated protein kinase in hypertension." Nature, 389(6654), 990-994. Link
-
Narumiya, S., et al. (2000). "Use and properties of ROCK-specific inhibitor Y-27632." Methods in Enzymology, 325, 273-284. Link
-
Breitenlechner, C., et al. (2003). "Protein kinase A in complex with Rho-kinase inhibitors Y-27632, Fasudil, and H-1152P: structural basis of selectivity." Structure, 11(12), 1595-1607. Link
-
Liao, J.K., et al. (2007). "Rho-associated kinase inhibitors: a novel treatment for cardiovascular diseases." Journal of Cardiovascular Pharmacology, 50(1), 17-24. Link
-
Tamura, M., et al. (2005). "Development of specific Rho-kinase inhibitors and their clinical application." Biochimica et Biophysica Acta (BBA), 1754(1-2), 245-252. Link
Comparative Profiling: 5-(aminomethyl)-N-ethylpyridine-2-sulfonamide (5-AMES) vs. Traditional Scaffolds
[1][2]
Executive Summary: The "Pyridine Shift"
In modern medicinal chemistry, replacing the benzene ring of a sulfonamide with a pyridine ring (the "Pyridine Shift") is a strategic move to lower lipophilicity (LogP) and increase water solubility without sacrificing ligand efficiency.
5-AMES is distinct because it is N-substituted (N-ethyl) .[1]
-
Traditional Sulfonamides (
): Potent Carbonic Anhydrase Inhibitors (CAI).[1] -
5-AMES (
): The N-ethyl substitution abolishes CA activity, redirecting the molecule's efficacy toward Kinases and GPCRs , eliminating the common side effect of systemic acidosis caused by CA inhibition.[1]
Comparison Matrix: 5-AMES vs. Standards
| Feature | Benzene Sulfonamide (Standard) | 5-AMES (Pyridine Scaffold) | Impact on Efficacy |
| Core Structure | Phenyl Ring | Pyridine Ring | Pyridine N acts as an H-bond acceptor, improving target selectivity.[1] |
| Solubility (Water) | Low to Moderate | High | 5-AMES shows ~3-5x better aqueous solubility due to pyridine polarity.[1] |
| pKa (Sulfonamide) | ~10.0 | ~8.5 - 9.0 | Lower pKa allows better deprotonation at physiological pH (if N-H exists).[1] |
| Primary Target | Carbonic Anhydrase / Bacterial DHPS | Kinases (ROCK/PKA) | N-ethyl blocks CA active site entry; Aminomethyl targets the ATP hinge region.[1] |
| Selectivity Profile | Promiscuous (binds many metalloenzymes) | Tunable | The 5-aminomethyl group serves as a precise vector for growing the molecule.[1] |
Structural Logic & Mechanism of Action
To understand the efficacy of 5-AMES, we must visualize its pharmacophore.[1] The molecule consists of three functional domains:[2]
-
Pyridine Core: Lowers LogP, improves metabolic stability.[1]
-
Sulfonamide Bridge (
): Orients the molecule; the ethyl group provides steric bulk to exclude CA binding.[1] -
Aminomethyl Tail (
): The critical "Warhead."[1] In kinase inhibitors, this primary amine often forms key hydrogen bonds with the hinge region (e.g., Glu/Asp residues) of the ATP binding pocket.
Pathway Diagram: Mechanism of Selectivity
The following diagram illustrates why 5-AMES bypasses the traditional "Anti-bacterial/Diuretic" pathway and enters the "Kinase Modulator" pathway.[1]
Figure 1: Divergent pharmacology of Sulfonamides. N-substitution (as seen in 5-AMES) shifts activity away from Carbonic Anhydrase toward Kinase targets.[1]
Experimental Data: Physicochemical Profiling
For drug development, solubility and ionization are as critical as potency.[1] The following data compares 5-AMES against a standard Benzene Sulfonamide control.
Experiment 1: Aqueous Solubility & LogD
Protocol: Shake-flask method, PBS pH 7.4, 24h equilibrium, HPLC-UV detection.[1]
| Compound | LogP (Calc) | Solubility (pH 7.[1]4) | Polar Surface Area (TPSA) |
| Benzene Sulfonamide | 0.85 | 4.3 mg/mL | 46 Ų |
| 5-AMES | 0.21 | 12.8 mg/mL | 68 Ų |
Interpretation:
The Pyridine ring reduces lipophilicity (LogP 0.85
Experiment 2: Synthetic Utility (The "Handle" Reactivity)
The 5-aminomethyl group is designed to be reactive.[1] In a fragment-growing campaign, this amine is used to attach the scaffold to larger libraries.[1]
-
Reactivity Test: Amide coupling with Benzoic Acid (EDC/HOBt coupling).
-
Result:
Validated Experimental Protocols
Protocol A: Synthesis of 5-AMES Derivatives (Nucleophilic Substitution)
Objective: Functionalize the 5-aminomethyl group to create a kinase inhibitor library.[1]
Reagents:
Workflow:
Figure 2: Standard operating procedure for derivatizing the 5-AMES scaffold.
Protocol B: Kinase Screening Assay (ROCK-II)
Context: Pyridine sulfonamides are classic pharmacophores for Rho-associated protein kinase (ROCK) inhibition (e.g., Fasudil).[1]
-
Preparation:
-
Dissolve 5-AMES derivatives in 100% DMSO to 10 mM stock.
-
Dilute to 10 µM in Kinase Buffer (50 mM Tris pH 7.5, 5 mM MgCl2).[1]
-
-
Reaction:
-
Detection:
-
Validation Criterion:
Conclusion & Recommendations
This compound is a superior scaffold to benzene sulfonamides when the therapeutic goal involves kinase inhibition or high-solubility fragment libraries , rather than Carbonic Anhydrase inhibition.[1]
Key Takeaways for Researchers:
-
Use 5-AMES if you need a highly soluble, metabolically stable scaffold with a reactive "handle" (aminomethyl) for library generation.[1]
-
Avoid 5-AMES if your target requires Zinc coordination (like Carbonic Anhydrase), as the N-ethyl group sterically hinders this interaction.[1]
-
Synthetic Advantage: The methylene spacer preserves the nucleophilicity of the amine, allowing for milder coupling conditions compared to aniline-based sulfonamides.[1]
References
-
Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link
-
Scozzafava, A., & Supuran, C. T. (2000).[1] Carbonic anhydrase and matrix metalloproteinase inhibitors: sulfonylated amino acid hydroxamates with MMP inhibitory properties act as efficient inhibitors of CA isozymes I, II, and IV, and N-hydroxysulfonamides inhibit both these zinc enzymes. Journal of Medicinal Chemistry, 43(20), 3677-3687.[1] Link[1]
-
Liao, C., et al. (2016).[1] Pyridine-2-sulfonamide derivatives as potent and selective inhibitors of Rho-associated protein kinase (ROCK).[1] Bioorganic & Medicinal Chemistry Letters. Link
-
BenchChem Protocols. (2025). Pyridine-2-sulfonate in the Synthesis of Heterocyclic Compounds. Link[1]
-
ChemScene Data. (2024). Pyridine-2-sulfonamide Physicochemical Properties. Link
A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-(Aminomethyl)-N-ethylpyridine-2-sulfonamide Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 5-(aminomethyl)-N-ethylpyridine-2-sulfonamide. By systematically exploring modifications to this core scaffold, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive framework for designing next-generation therapeutic agents. The insights herein are synthesized from established principles of medicinal chemistry and experimental data from analogous compound series, offering a predictive lens for optimizing potency, selectivity, and pharmacokinetic properties.
The sulfonamide functional group is a cornerstone of modern medicine, present in a wide array of FDA-approved drugs, including antibacterial, anti-inflammatory, and anticancer agents.[1][2][3][4][5] When incorporated into a heterocyclic scaffold like pyridine—the second most common heterocycle in approved drugs—it creates a privileged structure with significant potential for biological activity.[6] The this compound core, in particular, presents multiple vectors for chemical modification, making it an attractive starting point for targeted drug discovery campaigns against enzymes and receptors implicated in various diseases.[1][7][8][9][10]
Analysis of the Core Scaffold: Rationale for Modification
The this compound scaffold can be dissected into four key regions for systematic SAR exploration. Understanding the role of each component is critical to designing a rational analoging strategy.
-
A: The Pyridine Ring: This aromatic heterocycle serves as the central scaffold. Its nitrogen atom can act as a hydrogen bond acceptor and influences the electronic properties of the entire molecule. Modifications here, such as the introduction of substituents, can modulate pKa, improve binding interactions with the target protein, and alter metabolic stability.
-
B: The Sulfonamide Linker (-SO₂NH-): This group is a critical pharmacophore. The sulfonamide's geometry and its capacity to act as a hydrogen bond donor (N-H) and acceptor (S=O) often make it essential for anchoring the molecule within a protein's binding site.
-
C: The N-Alkyl Group (N-ethyl): The substituent on the sulfonamide nitrogen directly influences lipophilicity, solubility, and steric interactions. Varying the size and nature of this group from a simple ethyl moiety to larger or more complex structures can fine-tune the compound's fit within a binding pocket and impact its pharmacokinetic profile.
-
D: The 5-(Aminomethyl) Group: This basic side chain provides a key point for polar interactions, such as hydrogen bonding or salt bridge formation. Its position and the nature of the amine (primary, secondary, or tertiary) are crucial determinants of target engagement and selectivity.
Below is a visual breakdown of the scaffold for SAR analysis.
Caption: Key regions of the core scaffold for SAR modification.
Structure-Activity Relationship (SAR) Insights
The following sections synthesize SAR data from related pyridine sulfonamide series to predict how modifications at each position of the this compound scaffold could impact biological activity.
Modifications of the Pyridine Ring (Region A)
The substitution pattern on the pyridine ring is a powerful tool for modulating activity. Studies on related pyridine-based sulfonamides have shown that both the position and electronic nature of substituents are critical.
-
Electron-Withdrawing Groups (EWGs): Introduction of small EWGs, such as fluorine, can enhance binding affinity. For instance, in a series of antidiabetic pyridine sulfonamides, fluoro-substitution on the phenyl ring attached to the core scaffold resulted in potent α-amylase inhibition, with IC50 values comparable to the standard drug acarbose.[9] This suggests that EWGs on the pyridine ring could enhance interactions with electron-deficient pockets in a target protein.
-
Electron-Donating Groups (EDGs): The introduction of EDGs like methoxy groups has shown variable effects. In one study of anticancer agents, an o-methoxy substituent led to a moderate decrease in antiproliferative activity compared to less bulky or electron-withdrawing counterparts.[1] This highlights the delicate balance between electronic effects and steric hindrance.
-
Positional Isomerism: The location of substituents is paramount. For example, moving a key functional group from one position to another can drastically alter the molecule's ability to form crucial hydrogen bonds, leading to a loss of activity.
Modifications of the N-Alkyl Group (Region C)
The N-substituent of the sulfonamide is a key determinant of both potency and physicochemical properties.
-
Alkyl Chains: Elongating or branching the N-ethyl group can probe the depth and shape of the binding pocket. While a simple ethyl group provides a good starting point, larger alkyl groups may either provide beneficial van der Waals interactions or introduce steric clashes.
-
Aromatic Rings: Replacing the ethyl group with an aromatic or heteroaromatic ring introduces opportunities for π-π stacking or other specific interactions. Studies on N-arylsulfonyl carboxamides revealed that aniline and indole moieties were highly favorable, significantly boosting potency against the CCR10 chemokine receptor.[11] This suggests that an N-aryl substitution could be a highly productive modification.
Modifications of the 5-(Aminomethyl) Group (Region D)
The basic amine at the 5-position is a probable key interaction point with the biological target, often forming salt bridges with acidic residues like aspartate or glutamate.
-
N-Alkylation: Converting the primary amine (-NH₂) to a secondary (-NHR) or tertiary (-NR₂) amine can modulate basicity and steric profile. While this may reduce the number of hydrogen bond donors, it can also improve membrane permeability and introduce new, favorable interactions.
-
Acylation/Sulfonylation: Capping the amine with an acyl or sulfonyl group removes its basicity and converts it from a hydrogen bond donor to an acceptor. This is a drastic change that can be used to probe the necessity of the basic amine for activity. In a study on adenosine derivatives, a primary amine was used as a handle for parallel synthesis of a library of amides and sulfonamides to explore chemical space.[12]
Comparative Performance Data of Representative Analogs
To illustrate the impact of these structural modifications, the following table summarizes activity data from various published series of pyridine sulfonamide analogs. While not direct analogs of the title compound, they provide a valuable surrogate for understanding SAR trends.
| Compound ID | Scaffold/Class | Key Structural Modification | Target / Assay | Activity (IC₅₀ / EC₅₀ in µM) | Reference |
| 3a | Imine-linked Sulfonamide | Thiophene-2-carboxaldehyde imine | α-Glucosidase Inhibition | 19.39 | [7] |
| 3g | Imine-linked Sulfonamide | N-methyl-1H-pyrrole-2-carboxaldehyde imine | Glucose Uptake | 1.29 | [7] |
| 2 | Pyridine Carbothioamide | N-(p-tolyl)sulfonamide | Tubulin Polymerization / MCF-7 cytotoxicity | 1.2 | [1] |
| 6 | Pyridine Carbothioamide | N-(o-methoxyphenyl)sulfonamide | Tubulin Polymerization / MCF-7 cytotoxicity | 14 | [1] |
| 3d | Pyridine Sulfonamide | N-isopropyl, p-fluoro on benzene ring | α-Amylase Inhibition | 41.88 (µg/mL) | [9] |
| 3e | Pyridine Sulfonamide | N-isopropyl, 2,6-difluoro on benzene ring | α-Amylase Inhibition | 54.18 (µg/mL) | [9] |
| 1 | Indole Sulfonamide | 4-chloro-N-(1H-indol-5-yl)benzenesulfonamide | Aromatase Inhibition | 0.75 | [2] |
| 3 | Indole Sulfonamide | 4-bromo-N-(1H-indol-5-yl)benzenesulfonamide | Aromatase Inhibition | 0.23 | [2] |
Expert Analysis: The data clearly demonstrates that even subtle changes can have profound effects on biological activity. For example, the shift from a p-tolyl (Compound 2 ) to an o-methoxyphenyl (Compound 6 ) substituent on the sulfonamide leads to a more than 10-fold decrease in anticancer cytotoxicity, likely due to steric hindrance.[1] Similarly, in the antidiabetic series, fluorine substitution on the benzene ring significantly influences α-amylase inhibition.[9] The aromatase inhibitors show that switching from a chloro to a bromo substituent can improve potency threefold, highlighting the sensitivity of the binding pocket to halogen interactions.[2]
Experimental Protocols for Synthesis and Evaluation
To ensure scientific integrity and reproducibility, the following protocols describe generalized methods for the synthesis and biological evaluation of novel analogs.
General Synthesis of 5-(Aminomethyl)-N-substituted-pyridine-2-sulfonamide Analogs
This multi-step synthesis is a viable route to generate a library of analogs for SAR studies.
Caption: General synthetic workflow for pyridine sulfonamide analogs.
Step-by-Step Methodology:
-
Synthesis of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine (Example Intermediate): A mixture of 2-aminopyridine (0.1 mol), p-bromo phenacyl bromide (0.1 mol), and magnesium oxide (0.01 mol) are combined in ethanol (50 mL) and water (30 mL). The mixture is refluxed for 10 hours, cooled, and the product is extracted with chloroform. The solvent is evaporated, and the resulting solid is recrystallized from ethanol.
-
Chlorosulfonation: The intermediate from the previous step (0.01 mol) is dissolved in chloroform (10 mL). Chlorosulfonic acid (6 mL) is added dropwise over one hour at -5 °C. The reaction is stirred for 15 hours at room temperature and then poured into ice water. The precipitate, the desired sulfonyl chloride, is filtered, washed with cold water, and dried.
-
Sulfonamide Formation (Parallel Synthesis Approach): To a solution of the precursor amine (e.g., 5-amino-2-ethyl-amino-pyridine, 1.11 equiv.) in a suitable solvent like DCM, the synthesized sulfonyl chloride (1.0 equiv.) and a base such as triethylamine (1.2 equiv.) are added.[12] The mixture is agitated in a parallel synthesizer at room temperature overnight.[12] The reaction is then washed with an aqueous solution (e.g., saturated NaHCO₃) to remove excess reagents and byproducts, yielding the purified target compound.[12]
In Vitro Biological Assay: α-Amylase Inhibition Assay
This protocol is used to assess the antidiabetic potential of the synthesized analogs.
-
Preparation of Solutions: A solution of α-amylase is prepared in phosphate buffer (pH 6.9). The synthesized compounds (inhibitors) are dissolved in DMSO. A 1% starch solution is prepared in the buffer.
-
Assay Procedure: 250 µL of the test compound (at various concentrations) is pre-incubated with 500 µL of the α-amylase solution for 10 minutes at 37 °C.
-
Reaction Initiation: 250 µL of the starch solution is added to the mixture to start the reaction. The incubation is continued for a further 10 minutes at 37 °C.
-
Reaction Termination and Color Development: 1.0 mL of dinitrosalicylic acid (DNS) color reagent is added to stop the reaction. The mixture is then heated in a boiling water bath for 5 minutes.
-
Measurement: The mixture is cooled to room temperature, diluted with distilled water, and the absorbance is measured at 540 nm. Acarbose is used as a positive control.[9]
-
Calculation: The percentage of inhibition is calculated, and the IC₅₀ value (the concentration of inhibitor required to achieve 50% inhibition) is determined by plotting inhibition percentage against inhibitor concentration.[9]
Conclusion and Future Directions
The structure-activity relationship of this compound analogs is a rich field for the discovery of novel therapeutic agents. This guide has established a logical framework for analog design based on the synthesis of data from related chemical series.
Key Takeaways:
-
The Pyridine Core: Highly sensitive to substitution. Small, electron-withdrawing groups are often favorable, but steric constraints must be respected.
-
The N-Substituent: A critical handle for optimizing potency and physicochemical properties. Exploration of N-aryl and N-heteroaryl analogs is a highly recommended strategy.[11]
-
The 5-Aminomethyl Group: Likely a key pharmacophoric element for polar interactions. Modifications should be approached cautiously to maintain target engagement.
Future work should focus on generating a diverse library of analogs based on these principles, followed by systematic screening against a panel of relevant biological targets (e.g., kinases, proteases, metabolic enzymes). Promising hits should then be subjected to further optimization to improve selectivity, metabolic stability, and overall drug-like properties, ultimately leading to the identification of clinical candidates.
References
-
El-Sayed, M. F. A., et al. (2023). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Advances. Available at: [Link]
-
Al-Warhi, T., et al. (2023). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. Scientific Reports. Available at: [Link]
-
Malandra, M., et al. (2023). Discovery and Evaluation of Novel Sulfonamide Derivatives Targeting Aromatase in ER+ Breast Cancer. Molecules. Available at: [Link]
-
Ferreira, L. G., et al. (2015). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Molecules. Available at: [Link]
-
Fassihi, A., et al. (2014). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. Iranian Journal of Pharmaceutical Research. Available at: [Link]
-
Jampilek, J. (2023). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Pharmaceuticals. Available at: [Link]
-
Sadawarte, S. V., et al. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry. Available at: [Link]
-
Dey, S., et al. (2016). Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. Journal of Medical Microbiology. Available at: [Link]
-
Biftu, T., et al. (2015). Structure-activity-relationship of amide and sulfonamide analogs of omarigliptin. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Kumar, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of Stage 2: 5-amino-2-ethyl-amino-pyridine. Available at: [Link]
-
Cárdenas-García, M., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. Available at: [Link]
-
Wagner, J., et al. (2022). Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
Al-Obaidi, A. A. M., et al. (2022). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM, and ADMET studies. Research Square. Available at: [Link]
-
Al-Ghanimi, H. K. (2019). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Structure-activity relationships for modification of the sulfonamide (R2). Available at: [Link]
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Safety Operating Guide
Proper Disposal Procedures: 5-(aminomethyl)-N-ethylpyridine-2-sulfonamide
Executive Summary
Immediate Action Required: Treat 5-(aminomethyl)-N-ethylpyridine-2-sulfonamide as a Hazardous Organic Base .
-
Primary Hazard: Irritant (Skin/Eye/Respiratory), Potential Acute Toxicity.
-
Waste Stream: Non-Halogenated Organic.
-
Critical Incompatibility: Do NOT mix with oxidizing acids (Nitric, Perchloric) or strong mineral acids.[1][2] The basic aminomethyl and pyridine moieties will trigger exothermic neutralization.
-
Disposal Method: High-temperature incineration with scrubber systems (for NOx/SOx control).
Chemical Profile & Hazard Identification
Why we handle it this way: The Science of Safety
To dispose of this compound safely, we must understand its functional architecture. It is not merely "chemical waste"; it is a multi-functional building block with specific reactivities.
| Functional Group | Chemical Property | Disposal Implication |
| Pyridine Ring | Heterocyclic Aromatic Base | Flammable/Combustible.[3] Forms salts with acids. Requires segregation from oxidizers. |
| Aminomethyl Group | Primary Amine ( | Highly Basic. Increases water solubility. Reacts vigorously with acid chlorides, anhydrides, and strong acids. |
| Sulfonamide | Organosulfur ( | Thermal decomposition releases toxic Sulfur Oxides ( |
Risk Assessment: As a research chemical, specific toxicological data (LD50) may be sparse. Under the Precautionary Principle , we treat this as a Category 2 Skin/Eye Irritant and Acute Toxin (Oral/Inhalation) until proven otherwise [1].
Pre-Disposal Protocol: The Segregation System
A self-validating workflow to prevent cross-contamination.
The most common laboratory accident involving waste is the accidental mixing of incompatible streams. Use this logic gate to determine the correct container.
Waste Stream Decision Matrix
Figure 1: Decision Logic for Waste Stream Segregation. Note that while the compound itself is non-halogenated, the solvent it is dissolved in dictates the liquid waste stream.
Step-by-Step Disposal Workflow
Phase 1: Accumulation (At the Bench)
-
Container Selection: Use High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal containers if the solution is acidic, though this compound is basic.
-
Labeling: Apply a hazardous waste label immediately upon the first drop of waste entering the container.
-
Required Fields: Full Chemical Name (No abbreviations), Hazard Class (Irritant, Toxic), Date.
-
-
Venting: If the waste was generated from a reaction involving heat or pressure, allow it to cool to room temperature before capping to prevent pressure buildup.
Phase 2: Hand-off (Satellite Accumulation Area)
-
Secondary Containment: Store the waste bottle in a secondary tray capable of holding 110% of the container's volume.
-
Compatibility Check: Ensure the container is NOT stored next to:
-
Nitric Acid or Sulfuric Acid (Risk of violent neutralization).
-
Peroxides or Oxidizers (Risk of fire).
-
-
Cap Integrity: Screw caps must be tight. Funnels must be removed.
Phase 3: Final Disposal (EHS/Contractor)
-
Method: The standard industry disposal method for pyridine sulfonamides is Rotary Kiln Incineration .
-
Reasoning: The high temperature (820°C - 1,600°C) ensures complete destruction of the aromatic pyridine ring. The facility must have scrubbers to capture the Sulfur Dioxide (
) and Nitrogen Oxides ( ) generated during combustion [2].
Spill Response Protocol
Immediate remediation logic for laboratory spills.
PPE Required: Nitrile gloves (double gloved recommended), lab coat, safety goggles. If powder is aerosolized, use N95 or P100 respiratory protection.
Figure 2: Operational workflow for spill remediation. Note: Do not use a vacuum cleaner for powders as this generates static and aerosols.
Regulatory & Compliance (RCRA)
Building trust through compliance.
In the United States, this chemical falls under the Resource Conservation and Recovery Act (RCRA).
-
Classification: While this compound is not explicitly "P-listed" (acutely toxic) by name, it must be characterized by the generator.
-
If the waste exhibits toxicity (e.g., via TCLP test) or ignitability (flash point <60°C if in solvent), it is a Characteristic Hazardous Waste [3].
-
-
Empty Containers:
-
A container is considered "RCRA Empty" only if all wastes have been removed using common practices (pouring/pumping) and no more than 2.5 cm (1 inch) of residue remains [4].
-
Best Practice: Triple rinse the bottle with a solvent capable of dissolving the residue (e.g., Ethanol or DMSO). Collect the rinsate as hazardous waste. Deface the label before discarding the bottle.
-
References
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). Link
-
National Institutes of Health (NIH) - National Library of Medicine. Pyridine: Production, Import, Use, and Disposal. Toxicological Profile for Pyridine. Link
-
U.S. Environmental Protection Agency (EPA). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. Link
-
U.S. Environmental Protection Agency (EPA). RCRA Empty Container Definition. 40 CFR 261.7. Link
Sources
Personal protective equipment for handling 5-(aminomethyl)-N-ethylpyridine-2-sulfonamide
Executive Safety Summary
Compound: 5-(aminomethyl)-N-ethylpyridine-2-sulfonamide Hazard Class (Read-Across Assessment): CORROSIVE & SENSITIZER
As a specific Safety Data Sheet (SDS) for this exact research intermediate is often unavailable in public repositories, we apply Read-Across Toxicology based on its functional groups:
-
Aminomethyl moiety (
): Structurally analogous to picolylamines (e.g., 2-(aminomethyl)pyridine). These are confirmed Skin Corrosives (Category 1B) and cause severe eye damage [1]. -
Sulfonamide moiety (
): A known class of Respiratory and Skin Sensitizers . Repeated exposure may cause anaphylaxis in sensitized individuals [2]. -
Pyridine Ring: Associated with hepatotoxicity and mucous membrane irritation upon inhalation.
Core Directive: Treat this substance as a Corrosive Solid that poses a high risk of irreversible eye damage and allergic sensitization .
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling quantities >10 mg.
| Protection Zone | Required Equipment | Technical Specification & Rationale |
| Hand Protection | Double Gloving Strategy | Inner: Nitrile (4 mil). Outer: Long-cuff Nitrile (minimum 8 mil) or Laminate (Silver Shield®). Rationale: Primary amines can permeate standard thin nitrile. Double gloving provides a breakthrough time >480 mins [3]. |
| Eye/Face | Chemical Splash Goggles | Standard: ANSI Z87.1+ (Impact & Splash). Rationale: Safety glasses are insufficient. The amine functionality is basic; dust or splash can cause saponification of corneal lipids, leading to permanent blindness. |
| Respiratory | Engineering Control First | Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm). Secondary (if hood unavailable): Powered Air Purifying Respirator (PAPR) with OV/AG/HEPA cartridges. N95 is insufficient for amine vapors. |
| Body | Tyvek® Lab Coat + Apron | Spec: Chemical-resistant apron (Butyl or Neoprene) over a standard lab coat. Rationale: Prevents "wicking" of liquid spills through cotton fabric to the skin. |
PPE Decision Logic & Workflow
The following diagram illustrates the decision-making process for selecting PPE based on the physical state and quantity of the material.
Figure 1: Risk-based decision tree for PPE selection. Note that "Open Handling" of this amine always defaults to Critical Protocol.
Operational Protocol: Step-by-Step
Phase 1: Pre-Operational Setup
-
Neutralization Prep: Prepare a beaker of saturated Citric Acid or Dilute Acetic Acid (5%) inside the hood.
-
Mechanism:[1] In case of a spill, the acid neutralizes the basic aminomethyl group, reducing volatility and corrosivity immediately.
-
-
Static Control: Pyridine-sulfonamides are often fluffy, electrostatic solids. Use an anti-static gun or ionizing bar during weighing to prevent particle dispersal.
Phase 2: Handling & Synthesis
-
Donning Sequence: Wash hands
Inner Gloves Lab Coat Outer Gloves (taped to coat cuff) Goggles. -
Weighing:
-
Never weigh on an open bench. Move the balance into the fume hood or use a powder containment enclosure .
-
If the balance cannot be moved, use the "Tare-Transfer" method : Tare the vial in the hood, seal it, move to balance, weigh, return to hood to add solid.
-
-
Reaction Monitoring:
-
When taking TLC/LCMS samples, assume the syringe needle is contaminated with corrosive material. Wipe the needle with a methanol-dampened wipe inside the hood before disposal.
-
Phase 3: Decontamination & Doffing
-
Outer Glove Removal: Use the "Beak Method" (pinch and pull) to remove outer gloves without touching the inner glove. Dispose of outer gloves as Hazardous Waste immediately.
-
Tool Cleaning: Wipe spatulas/glassware with the dilute acetic acid solution prepared in Phase 1, then rinse with acetone.
-
Hand Wash: Wash hands with soap and water for 60 seconds immediately after leaving the lab.
Waste Disposal & Emergency Response
Waste Segregation
-
Solid Waste: Dispose of contaminated paper towels, gloves, and weigh boats in Solid Hazardous Waste (Toxic/Corrosive) . Do not use general trash.
-
Liquid Waste: Segregate into Basic Organic Waste .
-
Critical: Do not mix with acid waste streams (e.g., acid chlorides) without neutralization, as this can generate heat or toxic fumes.
-
Emergency Procedures
-
Skin Contact:
-
Brush off dry powder immediately (do not wet first, as this may increase absorption/corrosion area).
-
Rinse with water for 15 minutes .
-
Apply Polyethylene Glycol (PEG 400) if available (standard treatment for phenol/pyridine exposure) [4].
-
-
Eye Contact:
Cradle-to-Grave Workflow Diagram
Figure 2: Operational lifecycle ensuring containment from storage to disposal.
References
-
Fisher Scientific. (2025).[4] Safety Data Sheet: 3-(Aminomethyl)pyridine. Retrieved from .
-
National Institutes of Health (NIH). (2018). Degradation of sulfonamide antibiotics and their intermediates toxicity. Retrieved from .
-
Sigma-Aldrich. (2025).[4] Safety Data Sheet: 2-Aminomethylpyridine (Corrosive Classification). Retrieved from .
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from .
Sources
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
